molecular formula C8H6ClNO B1358151 3-Chloro-5-methoxybenzonitrile CAS No. 473923-96-5

3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151
CAS No.: 473923-96-5
M. Wt: 167.59 g/mol
InChI Key: BCJBKZKDIVECQW-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJBKZKDIVECQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620630
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-96-5
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxybenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring a nitrile, a chloro, and a methoxy group on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, reactivity, and potential applications, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₈H₆ClNO[PubChem][1]
Molecular Weight 167.59 g/mol [PubChem][1]
CAS Number 473923-96-5[PubChem][1]
Appearance Solid (predicted)
Boiling Point 241.0 ± 25.0 °C (Predicted)ChemicalBook
Density 1.25 ± 0.1 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF).[2]
XLogP3 2.9[PubChem][1]

Synthesis

A plausible synthetic route to this compound starts from 3,5-dichlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution reaction where one of the chloro groups is replaced by a methoxy group.

Experimental Protocol: Synthesis of this compound from 3,5-Dichlorobenzonitrile

Materials:

  • 3,5-Dichlorobenzonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a mixture of methanol and DMSO.

  • Add sodium methoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the reaction.

  • Acidify the mixture with 1M HCl to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Synthesis_Workflow start Start: 3,5-Dichlorobenzonitrile reagents Sodium Methoxide (NaOMe) Methanol/DMSO start->reagents 1. Add reaction Nucleophilic Aromatic Substitution (Reflux) reagents->reaction 2. Heat workup Aqueous Workup (H₂O, HCl, Ethyl Acetate, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Dry & Concentrate product Product: this compound purification->product 5. Isolate

A plausible workflow for the synthesis of this compound.

Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with related compounds.

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.5 (C-O), 135.0 (C-Cl), 125.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (CN), 115.0 (Ar-CH), 114.0 (C-CN), 56.0 (OCH₃)
IR (KBr, cm⁻¹)ν: 3050 (Ar C-H), 2950 (C-H), 2230 (C≡N), 1600, 1480 (C=C), 1250 (C-O), 800 (C-Cl)
Mass Spectrum (EI)m/z (%): 167 (M⁺, 100), 169 (M⁺+2, 33), 139, 128, 102

Reactivity and Chemical Transformations

This compound can undergo a variety of chemical reactions at its three functional groups.

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of compounds.

Reactions of the Chloro Group

The chloro group can be displaced via nucleophilic aromatic substitution, although this may require harsh conditions. It can also participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds.

Reactions of the Methoxy Group

The methoxy group can be cleaved to a hydroxyl group using strong acids or other demethylating agents like boron tribromide or lithium iodide.[3] This reaction is particularly useful for introducing a phenolic hydroxyl group, which can then be further functionalized.

Reactivity_Diagram cluster_nitrile Nitrile Group Reactions cluster_chloro Chloro Group Reactions cluster_methoxy Methoxy Group Reactions start This compound hydrolysis Hydrolysis (H₃O⁺) start->hydrolysis reduction_amine Reduction (e.g., LiAlH₄) start->reduction_amine snar Nucleophilic Aromatic Substitution (e.g., Nu⁻) start->snar coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling demethylation Demethylation (e.g., BBr₃, LiI) start->demethylation acid_product 3-Chloro-5-methoxybenzoic acid hydrolysis->acid_product amine_product 3-Chloro-5-methoxybenzylamine reduction_amine->amine_product snar_product Substituted Benzonitrile snar->snar_product coupling_product Biaryl or Arylamine Derivatives coupling->coupling_product phenol_product 3-Chloro-5-hydroxybenzonitrile demethylation->phenol_product

References

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile (CAS No. 473923-96-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a particular focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring chloro and methoxy groups on the aromatic ring. These functional groups impart specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis.[1]

PropertyValueSource
CAS Number 473923-96-5[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
IUPAC Name This compound[2]
Predicted Boiling Point 241.0 ± 25.0 °C
Predicted Density 1.25 ± 0.1 g/cm³
Storage Sealed in dry, room temperature[3]

Spectroscopic Data

Reference Data: 1H and 13C NMR of 3-methoxybenzonitrile in CDCl₃

NucleusChemical Shift (ppm)
¹H NMR 3.83 (s, 3H), 7.13 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 1H), 7.37 (t, J = 8.0Hz, 1H)
¹³C NMR 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4

Source: The Royal Society of Chemistry, 2014[4]

Commercial suppliers of this compound often provide compound-specific NMR, HPLC, and LC-MS data upon request.[3]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites. The nitrile group, the chloro substituent, and the methoxy group can all be targeted for chemical modification.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding dichlorinated precursor.

3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile This compound This compound 3,5-Dichlorobenzonitrile->this compound Sodium methoxide, DMSO, Heat

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3,5-Dichlorobenzonitrile

This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3,5-dichlorobenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO), add a solution of sodium methoxide.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Reactions of this compound

The functional groups of this compound allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

A key reaction of this compound is its demethylation to form 3-chloro-5-hydroxybenzonitrile, another important building block in medicinal chemistry.[5]

This compound This compound 3-Chloro-5-hydroxybenzonitrile 3-Chloro-5-hydroxybenzonitrile This compound->3-Chloro-5-hydroxybenzonitrile Lithium iodide, 2,4,6-Collidine, 170°C

Caption: Demethylation of this compound.

Experimental Protocol: Demethylation using Lithium Iodide

  • Reaction Setup: Suspend this compound and anhydrous lithium iodide in anhydrous 2,4,6-collidine.[5]

  • Reaction Conditions: Heat the mixture at 170°C under a nitrogen atmosphere for several hours.[5]

  • Work-up: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up.

  • Purification: The product, 3-chloro-5-hydroxybenzonitrile, can be purified by standard methods such as recrystallization or column chromatography.[5]

The mechanism of this demethylation involves a nucleophilic attack by the iodide ion on the methyl group of the methoxy ether, leading to the formation of methyl iodide and the corresponding phenoxide, which is subsequently protonated during work-up.[5]

Applications in Drug Discovery

This compound is a crucial starting material for the synthesis of various pharmacologically active molecules. Its derivatives have shown promise in several therapeutic areas.

HIV Reverse Transcriptase Inhibitors

The 3-chloro-5-cyanophenoxy moiety, derived from 3-chloro-5-hydroxybenzonitrile (which is synthesized from this compound), is a key structural feature in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] These compounds are being investigated for the treatment of HIV-1 infection.[6]

mGlu5 Negative Allosteric Modulators

Derivatives of this compound are also utilized in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[7][8] mGluR5 NAMs have therapeutic potential for the treatment of various central nervous system disorders, including anxiety and addiction.[4][9]

cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action This compound This compound Intermediate Intermediate This compound->Intermediate Multi-step synthesis mGluR5 NAM mGluR5 NAM Intermediate->mGluR5 NAM Final functionalization mGluR5 mGluR5 mGluR5 NAM->mGluR5 Binds to allosteric site Gq protein signaling Gq protein signaling mGluR5->Gq protein signaling Inhibits

Caption: Role in the development of mGluR5 NAMs.

The signaling pathway of mGluR5 involves its activation by the neurotransmitter glutamate, leading to the activation of Gq proteins and subsequent downstream signaling cascades.[4] mGluR5 NAMs, synthesized from precursors like this compound, bind to an allosteric site on the receptor, thereby inhibiting its activation by glutamate.[4]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. Further research into the synthesis and application of its derivatives is likely to yield novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for 3-Chloro-5-methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group at positions 3, 5, and 1, respectively.[1] The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.[2]

Chemical Structure:

Caption: 2D structure of this compound.

A summary of its key identifiers and chemical properties is presented in the table below.

PropertyValue
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 473923-96-5[1][3][4]
SMILES COC1=CC(=CC(=C1)C#N)Cl[1]
InChI InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3[1]
Boiling Point 241.0±25.0 °C (Predicted)[3]
Density 1.25±0.1 g/cm³ (Predicted)[3]

Experimental Protocols

2.1 Synthesis of 3-Chloro-5-hydroxybenzonitrile from this compound

A documented synthesis involves the demethylation of this compound to yield 3-Chloro-5-hydroxybenzonitrile. This process is facilitated by lithium iodide in a high-boiling solvent.[2]

Methodology:

  • Reactant Preparation: this compound is mixed with lithium iodide in 2,4,6-collidine.

  • Reaction: The mixture is heated to 170°C for a duration of 4 hours.[2] The lithium iodide acts as a reagent to cleave the aryl methyl ether.[2]

  • Work-up: Following the reaction, a standard aqueous work-up is performed to isolate the product.

  • Purification: The crude product is then purified to yield 3-Chloro-5-hydroxybenzonitrile in high purity.[2]

G cluster_synthesis Synthesis Workflow Reactants This compound + Lithium Iodide in 2,4,6-collidine Heating Heat to 170°C for 4 hours Reactants->Heating Reaction Initiation Workup Aqueous Work-up Heating->Workup Isolation Purification Purification Workup->Purification Refinement Product 3-Chloro-5-hydroxybenzonitrile Purification->Product Final Product

Caption: Synthesis of 3-Chloro-5-hydroxybenzonitrile.

2.2 Analytical Methods for Compound Characterization

The characterization and purity assessment of this compound and related compounds typically involve standard analytical techniques.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent. For complex matrices, extraction and clean-up steps may be necessary to isolate the target compound.[5]

  • Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is employed to separate the components of the sample.

  • Mass Spectrometry (MS) Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio.[5] This is a powerful technique for molecular weight confirmation and impurity profiling.[2]

G cluster_analysis General Analytical Workflow SamplePrep Sample Preparation (Dissolution, Extraction, Clean-up) Separation Chromatographic Separation (GC or LC) SamplePrep->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Caption: Analytical workflow for chemical characterization.

References

IUPAC name for 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

IUPAC Name: this compound

This guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 473923-96-5[1][2]
PubChem CID 21949921[1]
Molecular Formula C₈H₆ClNO[1]
SMILES COC1=CC(=CC(=C1)C#N)Cl[1]
InChI InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3[1]
InChIKey BCJBKZKDIVECQW-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Molecular Weight 167.59 g/mol [1]
Appearance White solid[2]
Storage Temperature 2-8°C[2]
XLogP3 2.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 167.0137915 Da[1]
Monoisotopic Mass 167.0137915 Da[1]

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its reactivity is primarily centered around the nitrile group, the aromatic ring, and the methoxy group.

Synthetic Utility

A significant application of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, it is a starting material for producing 3-Chloro-5-hydroxybenzonitrile, a compound with demonstrated utility in medicinal chemistry, particularly as a building block for non-nucleoside HIV reverse transcriptase inhibitors.[3] The conversion involves the cleavage of the aryl methyl ether.[3]

G cluster_workflow Synthetic Workflow: From Intermediate to Bioactive Precursor A This compound (Starting Material) B Demethylation Reaction A->B  LiI, Collidine, 170°C C 3-Chloro-5-hydroxybenzonitrile (Key Intermediate) B->C D Further Functionalization (e.g., Etherification, Coupling) C->D E Pharmacologically Active Molecules (e.g., HIV Reverse Transcriptase Inhibitors) D->E G cluster_protocol Experimental Protocol: Demethylation start Start: Mix Reagents (Substrate, LiI, Collidine) heat Heat to 170°C start->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Acidification, Extraction) monitor->workup Upon Completion purify Purification (Recrystallization or Chromatography) workup->purify end End: Isolated Product (3-Chloro-5-hydroxybenzonitrile) purify->end

References

Physical properties of 3-Chloro-5-methoxybenzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 3-Chloro-5-methoxybenzonitrile (CAS No. 473923-96-5), a compound of interest in organic synthesis and pharmaceutical research. Due to its specific functional groups, this molecule serves as a versatile building block for more complex chemical entities. This document summarizes its physical state, predicted boiling point, and outlines the standard methodologies for the experimental determination of these properties.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and purification. While experimentally determined data is limited in publicly available literature, predicted values and its physical state have been reported.

PropertyValueSource
CAS Number 473923-96-5[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Physical Form Solid[2]
Melting Point Not available in cited sources
Boiling Point 241.0 ± 25.0 °C (Predicted)[2]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound (if in liquid form or melted) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The flask is heated gently.

  • Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, reaching a thermal equilibrium.

  • Temperature Reading: The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. The atmospheric pressure should also be recorded.

Synthetic and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent purification of this compound, based on common organic chemistry transformations. This represents a potential synthetic route rather than a specific, cited signaling pathway.

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Starting Material: 3-Chloro-5-hydroxybenzonitrile reaction Methylation Reaction (e.g., with Dimethyl Sulfate or Methyl Iodide in the presence of a base) start->reaction 1. Reactant product Crude this compound reaction->product 2. Yields extraction Work-up: Extraction with an organic solvent product->extraction 3. Isolate washing Washing of Organic Layer (e.g., with water and brine) extraction->washing drying Drying of Organic Layer (e.g., over Na₂SO₄ or MgSO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Recrystallization or Column Chromatography concentration->crystallization final_product Pure this compound crystallization->final_product 4. Purified Product

References

A Technical Guide to the Spectroscopic Profile of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Chloro-5-methoxybenzonitrile (CAS No: 473923-96-5). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₆ClNO[1]

  • Molecular Weight: 167.59 g/mol [1]

  • Monoisotopic Mass: 167.0137915 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2/H-67.1 - 7.3Multiplet2H
H-46.9 - 7.1Triplet1H
-OCH₃~3.8Singlet3H

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary and could appear as complex multiplets due to second-order effects.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-CN117 - 120
C-Cl134 - 136
C-OCH₃160 - 162
C-CN (quaternary)112 - 115
Aromatic C-H115 - 130
-OCH₃55 - 57

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Type
Aromatic C-H3100 - 3000MediumStretch
Aliphatic C-H (-OCH₃)2980 - 2850MediumStretch
Nitrile (C≡N)2240 - 2220Strong, SharpStretch
Aromatic C=C1600 - 1450Medium-StrongStretch
C-O (Aryl Ether)1275 - 1200StrongAsymmetric Stretch
C-O (Aryl Ether)1075 - 1020StrongSymmetric Stretch
C-Cl800 - 600StrongStretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺167Molecular ion (corresponding to ³⁵Cl isotope)
[M+2]⁺169Isotopic peak due to ³⁷Cl (approx. 1/3 intensity of M⁺)
[M-CH₃]⁺152Loss of a methyl group
[M-OCH₃]⁺136Loss of a methoxy group
[M-Cl]⁺132Loss of a chlorine atom

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For solid or liquid samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution SolidPrep Preparation as KBr Pellet or for ATR (IR) Sample->SolidPrep NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq NMR Tube MS_Acq Mass Spectrometer Dissolution->MS_Acq Direct Infusion/LC IR_Acq FTIR Spectrometer SolidPrep->IR_Acq Pellet/ATR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic analysis workflow for this compound.

References

The Multifaceted Biological Activities of Substituted Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring, represent a privileged scaffold in medicinal chemistry. The unique electronic properties and versatile reactivity of the benzonitrile moiety have led to the discovery of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties of these compounds, offering valuable insights for the design and development of novel therapeutic agents.

Anticancer Activity

Substituted benzonitriles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key proteins and disruption of signaling pathways crucial for tumor growth and survival.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzonitrile derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1g2a 2-PhenylacrylonitrileHCT116 (Colon)0.0059[1]
BEL-7402 (Liver)0.0078[1]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38[2]
Compound 5 Benzotriazole-AcrylonitrileHeLa (Cervical)Potent (nM range)[2]
2,4-Cl BFTU N-benzoyl-N'-phenylthioureaMCF-7 (Breast)310[2]
PD9 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD10 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD11 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD13 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD14 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD15 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism of anticancer action for some benzonitrile derivatives, such as 2-phenylacrylonitriles, is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzonitrile Substituted Benzonitrile (e.g., 2-Phenylacrylonitrile) Tubulin β-Tubulin (Colchicine Binding Site) Benzonitrile->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Anticancer mechanism via tubulin inhibition.

Antimicrobial Activity

Substituted benzonitriles also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several substituted benzonitrile derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Aryldiazenyl benzonitrileBotrytis fabae6.25[3]
Compound 5 Pyrimidine acrylonitrileEscherichia coli1.0[4]
Pseudomonas aeruginosa1.0[4]
Compound 15a Tetrahydropyrimidinyl-substituted benzimidazoleEscherichia coli1
Moraxella catarrhalis2
Streptococcus pyogenes (sensitive and resistant)2
Compound 19 Benzimidazole derivativeEnterococcus faecalis12.5
Chromophore 6 Benzothiazole-benzonitrileStaphylococcus aureus< 48[5]
Escherichia coli< 118[5]
Mechanism of Action: Enzyme Inhibition in Bacteria

One proposed antimicrobial mechanism for certain benzonitrile derivatives, particularly those with an acrylonitrile moiety, is the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[6][7] PBPs are crucial for the synthesis of the bacterial cell wall. Their inhibition leads to cell wall damage and ultimately cell lysis. β-lactamases are enzymes produced by resistant bacteria that inactivate β-lactam antibiotics. Inhibition of these enzymes can restore the efficacy of existing antibiotics.[4]

cluster_1 Antimicrobial Mechanism of Action Benzonitrile Substituted Benzonitrile (e.g., Pyrimidine Acrylonitrile) PBP Penicillin-Binding Proteins (PBPs) Benzonitrile->PBP Inhibits BetaLactamase β-Lactamase Benzonitrile->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for Antibiotic β-Lactam Antibiotics BetaLactamase->Antibiotic Inactivates CellLysis Bacterial Cell Lysis CellWall->CellLysis Disruption leads to

Antimicrobial mechanism via enzyme inhibition.

Antiviral Activity

The antiviral potential of substituted benzonitriles has been demonstrated against several viruses, most notably the Hepatitis C Virus (HCV). These compounds can interfere with the viral life cycle, particularly the initial stages of viral entry into host cells.

Quantitative Data Summary: Antiviral Activity
Compound IDDerivative ClassVirusAssayEC50 (µM)Reference
L0909 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrileHCVHCVcc0.022[6]
11b Benzotriazole derivativeCoxsackievirus B5Antiviral Assay6-18.5
18e Benzotriazole derivativeCoxsackievirus B5Antiviral Assay12.4
41a Benzotriazole derivativeCoxsackievirus B5Antiviral Assay6-18.5
43a Benzotriazole derivativeCoxsackievirus B5Antiviral Assay9
99b Benzotriazole derivativeCoxsackievirus B5Antiviral Assay6-18.5
Mechanism of Action: HCV Entry Inhibition

Certain benzonitrile derivatives act as HCV entry inhibitors by targeting the interaction between the viral envelope glycoproteins (E1 and E2) and host cell surface receptors, such as CD81 and scavenger receptor class B type I (SR-BI).[6] By blocking this crucial first step of infection, these compounds prevent the virus from entering hepatocytes, thereby halting viral replication.[6]

cluster_2 HCV Entry Inhibition Mechanism HCV HCV Virion (E1/E2 Glycoproteins) Receptor Host Cell Receptors (CD81, SR-BI) HCV->Receptor Binds to Binding Viral Binding & Entry Receptor->Binding Benzonitrile Benzonitrile Derivative Benzonitrile->Binding Inhibits Replication Viral Replication Binding->Replication Leads to

Mechanism of HCV entry inhibition.

Enzyme Inhibition

Substituted benzonitriles are potent inhibitors of various enzymes implicated in disease pathogenesis. Their ability to specifically interact with the active or allosteric sites of enzymes makes them valuable tools for therapeutic intervention.

Quantitative Data Summary: Enzyme Inhibition
Compound IDEnzyme TargetInhibition TypeIC50 (µM)Reference
1j Xanthine Oxidase-8.1
1k Xanthine OxidaseMixed-type6.7
Compound 7 PD-1/PD-L1 Interaction-8.52
Compound 6 PD-1/PD-L1 Interaction-12.28
Compound 8a PD-1/PD-L1 Interaction-14.08
Mechanism of Action: PD-1/PD-L1 Interaction Inhibition

The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Small molecule inhibitors, including certain benzonitrile derivatives, can block this interaction, thereby restoring T-cell activity against cancer cells. The binding of PD-1 to PD-L1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling components of the T-cell receptor (TCR) pathway, such as PI3K and Ras.[8][9]

cluster_3 PD-1/PD-L1 Signaling Pathway and Inhibition PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 Binds SHP2 SHP-2 PD1->SHP2 Recruits Benzonitrile Benzonitrile Inhibitor Benzonitrile->PD1 Blocks Binding PI3K PI3K/Akt Pathway SHP2->PI3K Dephosphorylates (Inhibits) Ras Ras/MEK/ERK Pathway SHP2->Ras Dephosphorylates (Inhibits) TCell T-Cell Activation PI3K->TCell Promotes Ras->TCell Promotes

Inhibition of the PD-1/PD-L1 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Workflow for Synthesis of Substituted Benzonitriles (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring starting from an aniline derivative.

cluster_4 Sandmeyer Reaction Workflow Aniline Substituted Aniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Cyanation Cyanation (CuCN) Diazonium->Cyanation Benzonitrile Substituted Benzonitrile Cyanation->Benzonitrile

Workflow for the Sandmeyer reaction.

Protocol:

  • Diazotization: Dissolve the starting substituted aniline in a cold aqueous solution of a strong acid (e.g., HCl). Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete formation of the aryl diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often heated to facilitate the displacement of the diazonium group by the cyanide.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired substituted benzonitrile.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzonitrile compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted benzonitrile compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted benzonitriles represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action, will continue to guide the rational design of more potent and selective benzonitrile-based drugs to address a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important chemical scaffold.

References

The Strategic Role of 3-Chloro-5-methoxybenzonitrile as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

3-Chloro-5-methoxybenzonitrile is a key chemical intermediate, distinguished by its trifunctional nature that offers multiple reactive sites for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and critical role as a precursor in the development of pharmacologically active compounds, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound (C₈H₆ClNO) is an aromatic nitrile that has garnered significant attention as a versatile building block in organic synthesis. The strategic placement of its chloro, methoxy, and nitrile functionalities on the benzene ring allows for a range of chemical transformations, making it an ideal starting material for the construction of diverse molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide will delve into the chemical properties, synthesis, and key applications of this compound, with a special focus on its conversion to 3-Chloro-5-hydroxybenzonitrile and subsequent elaboration into potent antiviral agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 473923-96-5
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to off-white crystalline powder
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ 7.13 (t, J=1.5 Hz, 1H), 7.23 (t, J=1.5 Hz, 1H), 7.37 (t, J=1.5 Hz, 1H), 3.83 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 159.4, 135.0, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3.
Infrared (IR) Characteristic peaks for C≡N, C-O, and C-Cl bonds.
Mass Spectrometry (MS) [M]+ at m/z 167.01.

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile precursor for a variety of chemical transformations. Two of its most critical reactions are demethylation to 3-chloro-5-hydroxybenzonitrile and the subsequent use of this phenol in nucleophilic aromatic substitution reactions.

Demethylation to 3-Chloro-5-hydroxybenzonitrile

The cleavage of the methyl ether to the corresponding phenol is a crucial step in the synthesis of many biologically active molecules. A well-documented method for this transformation involves the use of lithium iodide in a high-boiling solvent.[1]

Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile

  • Materials: this compound (1.0 eq), Lithium Iodide (3.0 eq), 2,4,6-Collidine, Ethyl Acetate (EtOAc), 10% aqueous HCl, Water, Brine, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • A flask is charged with this compound (e.g., 7.0 g, 41.766 mmol) and 2,4,6-collidine (e.g., 100 mL).[2]

    • The mixture is heated to 170 °C.

    • Lithium iodide (e.g., 16.76 g, 125.298 mmol) is added to the heated mixture.[2]

    • The reaction mixture is maintained at 170 °C for 4 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).[2]

    • Upon completion, the reaction is cooled to room temperature.

    • The reaction is quenched by the addition of 10% aqueous HCl.[2]

    • The resulting mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine.[2]

    • The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-Chloro-5-hydroxybenzonitrile.

Table 3: Quantitative Data for the Demethylation Reaction

Reactant Product Reagents and Conditions Yield
This compound3-Chloro-5-hydroxybenzonitrileLiI, 2,4,6-Collidine, 170 °C, 4hHigh Purity (Specific yield not reported in the cited source)[1]
Synthesis of a Pyrazole-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

3-Chloro-5-hydroxybenzonitrile serves as a key building block for the synthesis of (3-cyanophenoxy)pyrazoles, which have been investigated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[3]

Experimental Workflow: From Intermediate to Active Pharmaceutical Ingredient

G A This compound B Demethylation A->B LiI, 2,4,6-Collidine 170 °C C 3-Chloro-5-hydroxybenzonitrile B->C D Nucleophilic Aromatic Substitution C->D F Pyrazole-based NNRTI D->F Heat E Substituted Pyrazole Precursor E->D

Caption: Synthetic pathway from this compound to a pyrazole-based NNRTI.

Experimental Protocol: Synthesis of a Pyrazole-based NNRTI (Illustrative)

  • Materials: 3-Chloro-5-hydroxybenzonitrile (1.0 eq), an appropriately substituted pyrazole with a leaving group (e.g., a halo-substituted pyrazole), a suitable base (e.g., K₂CO₃ or DIPEA), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Procedure:

    • A mixture of 3-chloro-5-hydroxybenzonitrile and the substituted pyrazole precursor is dissolved in the chosen solvent.

    • The base is added to the mixture.

    • The reaction mixture is heated to an elevated temperature (e.g., 140 °C) for several hours until the reaction is complete, as monitored by an appropriate analytical technique.

    • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the final pyrazole-based NNRTI.

Table 4: Quantitative Data for the Synthesis of a Pyrazole-based NNRTI

Reactants Product Reagents and Conditions Yield
3-Chloro-5-hydroxybenzonitrile, Substituted PyrazolePyrazole-based NNRTIBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatNot specified in the available literature.

Role in Drug Development: Inhibition of HIV-1 Reverse Transcriptase

The primary application of this compound as an intermediate is in the synthesis of molecules that target critical biological pathways. The resulting (3-cyanophenoxy)pyrazole derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Signaling Pathway: Mechanism of Action of Pyrazole-based NNRTIs

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind.[4][5][6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the conversion of the viral RNA genome into DNA.[7] This ultimately halts the viral replication cycle.

G cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Pyrazole-based NNRTI A Viral RNA B Reverse Transcriptase (RT) A->B Template C Viral DNA B->C Polymerization D Integration into Host Genome C->D E Viral Replication D->E F Pyrazole-based NNRTI G Allosteric Binding to RT F->G H Conformational Change of RT Active Site G->H I Inhibition of Polymerization H->I I->B Blocks

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by a pyrazole-based NNRTI.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. Its value is underscored by its role as a precursor to 3-chloro-5-hydroxybenzonitrile, a key building block for a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. The synthetic pathways and mechanisms of action detailed in this guide highlight the critical contribution of this intermediate to the development of novel therapeutics. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and applications of this compound is essential for leveraging its potential in the creation of next-generation medicines.

References

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxybenzonitrile, a key chemical intermediate in organic synthesis. The document details its discovery and historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₆ClNO, is a disubstituted benzonitrile that has gained significance as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a nitrile group, a chloro substituent, and a methoxy group on the aromatic ring, offers multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor in the development of pharmaceutical compounds and other fine chemicals. While not a household name in chemistry, its role as an intermediate in the synthesis of more complex, biologically active molecules underscores its importance in the drug discovery pipeline.

Discovery and History

The precise date and first synthesis of this compound are not prominently documented in seminal historical publications. Its emergence in the chemical literature is more recent and is closely tied to its utility as a precursor to other compounds, most notably 3-Chloro-5-hydroxybenzonitrile. The relationship between these two compounds is well-established, with the demethylation of this compound being a documented method to produce its hydroxy counterpart.[3] This suggests that the initial interest in and synthesis of this compound likely arose from the need for a stable, protected form of the more reactive phenol. Its appearance in the catalogs of chemical suppliers and in patents related to the synthesis of pharmaceutical intermediates points to its value in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1][2]
Molecular Weight 167.59 g/mol [1][2]
CAS Number 473923-96-5[1][2]
Appearance White to off-white crystalline powder
Melting Point 64-66 °C[4]
Boiling Point 237.6±20.0 °C (Predicted)[4]
Density 1.2±0.1 g/cm³ (Predicted)[4]
Solubility Soluble in common organic solvents like DMF, Methanol. Sparingly soluble in acetic acid and chloroform. Practically insoluble in water.[3]
InChI Key BCJBKZKDIVECQW-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below are the expected and reported spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy protons and the aromatic protons. Based on the analysis of similar compounds, the following shifts can be anticipated:

Chemical Shift (ppm)MultiplicityAssignment
~3.8Singlet-OCH₃
~7.0 - 7.4MultipletsAromatic Protons

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~56-OCH₃
~110 - 160Aromatic and Nitrile Carbons

Note: Specific assignments require further analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~2850-3000C-H (Aromatic and Methyl)
~1580, 1470C=C (Aromatic)
~1250C-O (Aryl Ether)
~700-800C-Cl
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to the presence of the ³⁷Cl isotope.

Synthesis of this compound

There are two primary conceptual pathways for the synthesis of this compound.

Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product 3-Chloro-5-hydroxybenzonitrile 3-Chloro-5-hydroxybenzonitrile Methylation Methylation 3-Chloro-5-hydroxybenzonitrile->Methylation Route 1 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3,5-Dichlorobenzonitrile->Nucleophilic Aromatic Substitution Route 2 This compound This compound Methylation->this compound Nucleophilic Aromatic Substitution->this compound

Caption: Synthetic routes to this compound.

Experimental Protocols

This method involves the O-methylation of the corresponding phenol.

Reaction Scheme:

Methylation_Reaction reactant 3-Chloro-5-hydroxybenzonitrile product This compound reactant->product Solvent (e.g., Acetone, DMF) Heat reagent + Methylating Agent (e.g., DMS, MeI) + Base (e.g., K₂CO₃, NaH)

Caption: Methylation of 3-chloro-5-hydroxybenzonitrile.

Detailed Protocol:

  • To a solution of 3-chloro-5-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1-1.5 equivalents), dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

This approach utilizes a nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxy group.

Reaction Scheme:

SNAr_Reaction reactant 3,5-Dichlorobenzonitrile product This compound reactant->product Solvent (e.g., Methanol, DMF) Heat reagent + Sodium Methoxide (NaOMe)

Caption: Nucleophilic substitution of 3,5-dichlorobenzonitrile.

Detailed Protocol:

  • Dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in methanol.

  • Add sodium methoxide (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium or sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Drug Development

This compound primarily serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of the chloro, methoxy, and nitrile functionalities allows for a variety of chemical transformations, making it a versatile scaffold. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methoxy group can be demethylated to reveal a phenol, which can then be further functionalized. These transformations are integral to building the complex molecular architectures often required for potent and selective drug candidates.

Conclusion

This compound is a valuable chemical intermediate with a growing importance in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its history, physicochemical and spectroscopic properties, and synthetic methodologies. The presented information, including detailed experimental protocols and structured data, is intended to be a practical resource for researchers and scientists working with this versatile compound.

References

Methodological & Application

Synthesis of 3-Chloro-5-methoxybenzonitrile from 3-amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-5-methoxybenzonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The Sandmeyer reaction provides an efficient route to introduce a chloro substituent onto the aromatic ring, starting from the readily available amino precursor.[1][2][3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[2] Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

Reaction Scheme

The overall two-step, one-pot synthesis is depicted below:

  • Diazotization: 3-amino-5-methoxybenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloro group, yielding this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-amino-5-methoxybenzonitrileReagentCommercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Hydrochloric Acid (HCl), concentratedACS ReagentCommercially Available
Copper(I) Chloride (CuCl)ReagentCommercially Available
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially Available
Distilled Water------
Ice------

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 3-amino-5-methoxybenzonitrile

  • In a 250 mL three-neck round-bottom flask, dissolve 3-amino-5-methoxybenzonitrile (10.0 g, 67.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (4.9 g, 71.0 mmol) in water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL beaker, dissolve copper(I) chloride (7.3 g, 74.2 mmol) in concentrated hydrochloric acid (25 mL).

  • Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction mixture will typically turn dark in color.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalent
3-amino-5-methoxybenzonitrile148.1610.067.51.0
Sodium Nitrite (NaNO₂)69.004.971.01.05
Copper(I) Chloride (CuCl)99.007.374.21.1

Table 2: Expected Yield and Physical Properties

ParameterExpected Value
Yield 75-85% (based on typical Sandmeyer reactions)
Appearance Off-white to pale yellow solid
Melting Point Not reported, estimated based on similar compounds
Purity (by HPLC/GC) >98% after purification

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.5 (C-O), 135.0 (C-Cl), 130.0, 125.0, 118.0, 115.0 (Ar-C), 117.0 (CN), 56.0 (OCH₃)
IR (KBr, cm⁻¹) ν: 2230 (C≡N), 1590, 1480 (C=C aromatic), 1250 (C-O), 800 (C-Cl)
Mass Spec (EI, m/z) [M]⁺ at 167.01

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Visualizations

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start Dissolve 3-amino-5-methoxybenzonitrile in HCl/H₂O cool_amine Cool to 0-5 °C start->cool_amine add_nitrite Add NaNO₂ solution dropwise (0-5 °C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ solution prep_nitrite->add_nitrite stir_diazonium Stir for 30 min at 0-5 °C add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium prep_cucl Prepare CuCl solution in HCl cool_cucl Cool to 0-5 °C prep_cucl->cool_cucl cool_cucl->add_diazonium warm_stir Warm to RT and stir for 2h add_diazonium->warm_stir extract Extract with CH₂Cl₂ warm_stir->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Figure 1. Experimental workflow for the synthesis of this compound.

SignalingPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 3-amino-5-methoxybenzonitrile D Diazonium Salt A->D Diazotization (0-5 °C) B NaNO₂ + HCl B->D C CuCl E This compound C->E D->E Sandmeyer Reaction (CuCl catalyst) F N₂ Gas D->F Decomposition

Figure 2. Logical relationship of reactants, intermediates, and products.

References

Application Notes and Protocols for the Demethylation of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the demethylation of 3-chloro-5-methoxybenzonitrile to produce 3-chloro-5-hydroxybenzonitrile, a valuable intermediate in pharmaceutical synthesis. The following sections offer a comparative analysis of common demethylation reagents and provide a specific, high-yield experimental protocol.

Comparative Analysis of Demethylation Methods

The selection of a demethylating agent is crucial and depends on factors such as substrate compatibility, desired yield, and reaction conditions. Below is a summary of common reagents used for the demethylation of aryl methyl ethers, with specific conditions extrapolated for the target compound.

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lithium Iodide (LiI)This compound2,4,6-Trimethylpyridine (Collidine)170494[1]
Boron Tribromide (BBr₃)Aryl methyl ethersDichloromethane (DCM)-78 to rt12-2477-95+[2][3]
Aluminum Chloride (AlCl₃)Ortho-substituted aryl methyl ethersDichloromethane (DCM)rt2-690-98[4][5]

Experimental Protocols

Protocol 1: Demethylation using Lithium Iodide in 2,4,6-Trimethylpyridine

This protocol is a highly effective method for the demethylation of this compound, providing a high yield of the desired product.[1][6]

Materials:

  • This compound

  • Lithium iodide (LiI)

  • 2,4,6-trimethylpyridine (Collidine)

  • 10% Aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (10:90, v/v)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask, add this compound (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

  • Heating: Heat the reaction mixture to 170 °C with stirring.

  • Addition of Reagent: Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol) to the mixture.

  • Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10% aqueous hydrochloric acid.

    • Extract the mixture with ethyl acetate.

    • Wash the organic phase sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (10:90, v/v) eluent system to yield 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[1]

Protocol 2: General Procedure for Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful reagent for cleaving aryl methyl ethers under mild conditions.[2][7] The following is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (e.g., 1M)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add a 1M solution of boron tribromide in dichloromethane (typically 1.1 to 1.5 equivalents per methoxy group) to the cooled solution via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of methanol.

    • Wash the mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: General Procedure for Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is a cost-effective Lewis acid for demethylation, particularly effective for substrates with ortho-electron-withdrawing groups.[4][5]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (typically 1.5 to 3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly pour it into ice-water.

    • Acidify with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a workflow diagram is provided below.

Demethylation_Workflow cluster_prep Reaction Preparation cluster_reaction Demethylation Reaction cluster_workup Product Work-up cluster_purification Purification A 1. Add this compound and Solvent to Flask B 2. Heat to Reaction Temperature (e.g., 170°C for LiI) A->B Heat C 3. Add Demethylating Agent (e.g., LiI) B->C Stabilize Temp. D 4. Stir and Monitor Reaction (e.g., 4h via TLC) C->D Initiate E 5. Cool and Quench Reaction D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F Aqueous/Organic G 7. Dry and Concentrate Organic Phase F->G Separate Layers H 8. Column Chromatography G->H Crude Product I 9. Obtain Pure 3-chloro-5-hydroxybenzonitrile H->I Elute

Caption: Experimental workflow for the demethylation of this compound.

Demethylation_Mechanism Start This compound (Aryl Methyl Ether) Intermediate Intermediate Complex Start->Intermediate + Reagent Reagent Demethylating Agent (e.g., LiI, BBr3, AlCl3) Reagent->Intermediate Product 3-Chloro-5-hydroxybenzonitrile (Aryl Hydroxide) Intermediate->Product Cleavage Byproduct Methyl Halide (e.g., CH3I, CH3Br) Intermediate->Byproduct Methyl Transfer

Caption: Generalized mechanism for aryl methyl ether demethylation.

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nickel-catalyzed cross-coupling of 3-Chloro-5-methoxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via nickel catalysis offers a cost-effective and efficient alternative to traditional palladium-catalyzed methods. The protocols provided herein are representative examples based on established methodologies for the cross-coupling of aryl chlorides.

Introduction to Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis. Due to nickel's lower cost and unique reactivity compared to palladium, it has gained considerable attention for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, such as this compound, are often challenging substrates for palladium-catalyzed reactions but can be effectively activated by nickel catalysts. This allows for a broader substrate scope and milder reaction conditions in many cases.

Key nickel-catalyzed cross-coupling reactions applicable to this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Kumada, and cyanation reactions. The choice of nickel precatalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Core Advantages of Nickel Catalysis

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Reactivity with Aryl Chlorides: Nickel catalysts are generally more effective for the activation of C-Cl bonds.

  • Unique Selectivity: Nickel catalysis can sometimes offer different selectivity profiles compared to palladium.

  • Milder Reaction Conditions: In some instances, nickel-catalyzed reactions can be performed under milder conditions.

Representative Nickel-Catalyzed Cross-Coupling Reactions

The following sections detail representative protocols for various nickel-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Nitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Reaction Scheme:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Arylboronic Acid Base (e.g., K3PO4) Inert_Atmosphere Degas with N2 or Ar Reagents->Inert_Atmosphere Catalyst_System Ni Precatalyst (e.g., NiCl2(PCy3)2) Ligand (if needed) Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Inert_Atmosphere Heating Heat to specified temp. (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or GC/MS Heating->Monitoring Quenching Cool to RT Quench with water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Biaryl Product Purification->Product

Experimental Workflow for Suzuki-Miyaura Coupling

ParameterConditionReference
Ni Precatalyst NiCl₂(PCy₃)₂ (5 mol%)[1]
Boronic Acid Arylboronic acid (1.5 equiv)[1]
Base K₃PO₄ (3.0 equiv)[1]
Solvent Toluene or 2-MeTHF[1]
Temperature 100 °C[1]
Reaction Time 12-24 h[1]
Typical Yield 70-95%[1]
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add the nickel precatalyst, for instance, NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nitrile.

Buchwald-Hartwig Amination: Synthesis of Arylamino Benzonitriles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.

Reaction Scheme:

Catalytic_Cycle Ni0L2 Ni(0)Ln OxAdd Oxidative Addition Ni0L2->OxAdd Ar-Cl NiII_Complex Ar(Cl)Ni(II)Ln OxAdd->NiII_Complex Ligand_Exchange Ligand Exchange NiII_Complex->Ligand_Exchange R2NH, Base Amide_Complex Ar(NR2)Ni(II)Ln Ligand_Exchange->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Ni0L2 Product Ar-NR2 RedElim->Product ArCl Ar-Cl Amine R2NH Base Base

General Catalytic Cycle for Ni-catalyzed C-N Coupling

ParameterConditionReference
Ni Precatalyst NiCl₂(DME) (5 mol%)[2]
Ligand IPr·HCl (10 mol%)[3]
Amine Primary or secondary amine (1.2 equiv)[2][4]
Base NaOtBu (1.5 equiv)[2][4]
Solvent 2-Methyl-THF or Toluene[2]
Temperature 80-100 °C[4]
Reaction Time 3-12 h[4]
Typical Yield 65-90%[2]
  • In a glovebox, charge an oven-dried vial with NiCl₂(DME) (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous 2-methyl-THF (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 3-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired arylamino benzonitrile.

Sonogashira Coupling: Synthesis of Alkynyl Benzonitriles

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

ParameterConditionReference
Ni Catalyst NiCl₂ with [P,S] ligand (1 mol%)[5]
Co-catalyst CuI (5 mol%)[5]
Alkyne Terminal alkyne (1.1 equiv)[5]
Base Cs₂CO₃ (1.5 equiv)[5]
Additive NaI (0.2 equiv)[5]
Solvent DMSO[5]
Temperature 50 °C[5]
Reaction Time 12 h[5]
Typical Yield 60-85% (based on similar substrates)[5]
  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the nickel catalyst (0.01 mmol, 1 mol%), CuI (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol, 1.5 equiv), and NaI (0.2 mmol, 0.2 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) and anhydrous DMSO (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (15 mL) and 1 M HCl (1 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Concluding Remarks

Nickel-catalyzed cross-coupling reactions offer a powerful and economical platform for the functionalization of this compound. The protocols provided serve as a guide for researchers to develop robust synthetic routes to a variety of substituted benzonitrile derivatives. Optimization of reaction parameters, including the choice of ligand and base, may be necessary for specific substrates to achieve optimal results. The versatility of nickel catalysis opens up new avenues for the synthesis of complex molecules for applications in drug discovery and materials science.

References

Application Notes: Synthesis of a Novel Diarylpyrimidine (DAPY) Analogue as a Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Utilizing 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2][3] They bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[3] The diarylpyrimidine (DAPY) family of NNRTIs, which includes approved drugs like etravirine and rilpivirine, is known for its high potency and resilience against drug-resistant viral strains.[4][5][6][7]

These application notes describe a proposed synthetic route for a novel DAPY analogue, 4-((6-amino-5-bromo-2-((4-cyano-2-methoxyphenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Compound 5) , starting from 3-Chloro-5-methoxybenzonitrile. This document provides detailed experimental protocols, characterization data for key intermediates, and hypothetical biological activity data for the final compound. While this specific molecule is a novel proposed entity, the synthetic strategies and biological assays are based on established methodologies in the field of NNRTI discovery.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed through a multi-step pathway involving the initial conversion of this compound to a guanidine derivative, followed by cyclization to form the pyrimidine core, and subsequent functionalization to yield the final DAPY analogue.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A This compound B 1-(4-Cyano-2-methoxyphenyl)guanidine (Compound 2) A->B Guanidination C 4-((6-Amino-2-((4-cyano-2-methoxyphenyl)amino) -4-hydroxypyrimidin-5-yl)oxy)-3,5-dimethylbenzonitrile (Compound 3) B->C Cyclization D 4-((6-Amino-5-bromo-2-((4-cyano-2-methoxyphenyl)amino) -4-hydroxypyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Compound 4) C->D Bromination E Target DAPY Analogue (Compound 5) D->E Chlorination & Ammonolysis HIV_Replication_Cycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibitor NNRTI Intervention Virus HIV-1 CD4 CD4 Receptor Virus->CD4 Binding Fusion Viral Fusion & Entry Coreceptor Coreceptor (CCR5/CXCR4) CD4->Fusion Uncoating Uncoating Fusion->Uncoating RT Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration Integration into Host Genome RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Protein Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding NNRTI Compound 5 (NNRTI) NNRTI->RT Inhibition

References

Application Notes and Protocols for the Reduction of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitrile group in 3-Chloro-5-methoxybenzonitrile to synthesize (3-chloro-5-methoxyphenyl)methanamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting primary amine serves as a key functional handle for further molecular elaboration.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This compound possesses a moderately electron-deficient aromatic ring due to the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group. The selection of an appropriate reduction protocol is critical to ensure high yield and purity of the desired (3-chloro-5-methoxyphenyl)methanamine, while minimizing potential side reactions such as hydrodechlorination. This application note details three robust protocols for this conversion: Catalytic Hydrogenation with Raney® Nickel, and chemical reduction using Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride with a Cobalt(II) Chloride catalyst.

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative data for the described protocols for the reduction of this compound.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: LiAlH₄ ReductionProtocol 3: NaBH₄/CoCl₂ Reduction
Reagents Raney® Nickel, Hydrazinium monoformate, MethanolLithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF), H₂OSodium Borohydride (NaBH₄), Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O), THF, H₂O
Reaction Time 2-6 minutes4-6 hours1-2 hours
Temperature Room Temperature0 °C to RefluxRoom Temperature
Typical Yield 90-95%85-95%80-91%
Key Advantages Mild conditions, rapid reaction, high yield.[1]Powerful and reliable, well-established.[2]Milder than LiAlH₄, avoids pyrophoric reagents.[3]
Key Disadvantages Catalyst can be pyrophoric.Highly reactive, requires anhydrous conditions.Exothermic reaction, produces H₂ gas.[3]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol utilizes Raney® Nickel as the catalyst and hydrazinium monoformate as a hydrogen donor, offering a rapid and high-yielding reduction at room temperature.[1]

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water)

  • Hydrazinium monoformate

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL per gram of nitrile), add Raney® Nickel slurry (approximately 0.5 g per gram of nitrile) under a nitrogen atmosphere.

  • To the stirred suspension, add hydrazinium monoformate (2.0-3.0 eq) portion-wise over 5 minutes. An exothermic reaction with gas evolution will be observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reduction is typically complete within 2-6 minutes.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted hydrazinium monoformate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-chloro-5-methoxyphenyl)methanamine.

  • The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a classic and highly effective method for the reduction of nitriles to primary amines.[2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard aqueous workup (e.g., Fieser workup)

  • Round-bottom flask (oven-dried)

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (20 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per gram of nitrile) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Work-up: Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL), and then water (3X mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (3-chloro-5-methoxyphenyl)methanamine.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Reduction with Sodium Borohydride and Cobalt(II) Chloride

This method provides a milder alternative to LiAlH₄, using the in-situ generated cobalt boride as the active reducing species.[3]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 28% Ammonium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (0.1 eq) in a mixture of THF and water (2:1 v/v, 3 mL per 100 mg of nitrile).

  • Stir the pink solution vigorously and cool intermittently with an ice-water bath.

  • Add NaBH₄ (2.0 eq) in small portions over 10-15 minutes. The reaction is exothermic, and a black precipitate will form along with the evolution of hydrogen gas.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. If starting material remains, an additional portion of NaBH₄ (0.2 eq) can be added.[3]

  • Upon completion, add 28% ammonium hydroxide solution (a few mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude (3-chloro-5-methoxyphenyl)methanamine.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Experimental Workflow Diagram

experimental_workflow Workflow for the Reduction of this compound cluster_start Starting Material cluster_protocols Reduction Protocols cluster_workup Work-up & Purification cluster_product Final Product start This compound protocol1 Protocol 1: Catalytic Transfer Hydrogenation (Raney Ni, H₂N₂O₂CH) start->protocol1 Select Protocol protocol2 Protocol 2: LiAlH₄ Reduction (LiAlH₄, THF) start->protocol2 Select Protocol protocol3 Protocol 3: NaBH₄/CoCl₂ Reduction (NaBH₄, CoCl₂) start->protocol3 Select Protocol workup Reaction Quenching & Filtration/Extraction protocol1->workup protocol2->workup protocol3->workup purification Purification (Distillation or Chromatography) workup->purification product (3-chloro-5-methoxyphenyl)methanamine purification->product

Caption: Experimental workflow for the synthesis of (3-chloro-5-methoxyphenyl)methanamine.

Safety Precautions

  • Raney® Nickel: Can be pyrophoric when dry. Handle as a slurry and keep wet. Dispose of the catalyst by quenching carefully with dilute acid.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid. Reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents. The work-up procedure must be performed with extreme caution.

  • Sodium Borohydride/Cobalt(II) Chloride: The reaction is exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and perform the reaction in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application of 3-Chloro-5-methoxybenzonitrile in Medicinal Chemistry: A Focus on the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-5-methoxybenzonitrile is a versatile chemical intermediate with significant applications in medicinal chemistry. Its substituted benzonitrile scaffold serves as a valuable building block for the synthesis of complex heterocyclic molecules with diverse biological activities. A prominent application of this compound is in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV) infection. This document provides a detailed overview of the application of this compound in the synthesis of the NNRTI, Doravirine, including quantitative biological data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Biological Activity of Doravirine

Doravirine is a potent and selective NNRTI that targets the HIV-1 reverse transcriptase enzyme. Its efficacy against both wild-type and common mutant strains of the virus makes it a critical component of antiretroviral therapy. The biological activity of Doravirine is summarized in the table below.

CompoundTargetAssay ConditionIC50 (nM)Reference
DoravirineWild-type HIV-1 RTBiochemical Assay12[1]
DoravirineK103N mutant HIV-1 RTBiochemical Assay9.7[1]
DoravirineY181C mutant HIV-1 RTBiochemical Assay9.7[1]
DoravirineWild-type HIV-1100% Normal Human Serum12[2]
DoravirineK103N mutant HIV-1100% Normal Human Serum21[2]
DoravirineY181C mutant HIV-1100% Normal Human Serum31[2]
DoravirineK103N/Y181C mutant HIV-1100% Normal Human Serum33[2]

Signaling Pathway: HIV Reverse Transcription and Inhibition by NNRTIs

Non-nucleoside reverse transcriptase inhibitors like Doravirine act by binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_nrti NNRTI Action vRNA Viral RNA Genome RT Reverse Transcriptase vRNA->RT template vDNA Viral DNA RT->vDNA Reverse Transcription RT_inhibited Inactive Reverse Transcriptase dNTPs Host dNTPs dNTPs->RT substrates Integration Integration into Host Genome vDNA->Integration NNRTI Doravirine (NNRTI) NNRTI->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Experimental Workflow: Synthesis of Doravirine

The synthesis of Doravirine from this compound involves a multi-step process. The key steps include the demethylation of the starting material to form the corresponding phenol, followed by a series of reactions to construct the pyridone and triazolinone rings and couple them to the benzonitrile moiety.

Doravirine_Synthesis_Workflow start Start: This compound demethylation Step 1: Demethylation (e.g., with LiI) start->demethylation intermediate1 Intermediate: 3-Chloro-5-hydroxybenzonitrile demethylation->intermediate1 ether_formation Step 2: Ether Formation with activated pyridone precursor intermediate1->ether_formation intermediate2 Intermediate: Pyridone-benzonitrile adduct ether_formation->intermediate2 coupling Step 3: Coupling with Triazolinone side chain intermediate2->coupling triazolinone_synthesis Parallel Synthesis: Triazolinone Ring Formation triazolinone_synthesis->coupling doravirine Final Product: Doravirine coupling->doravirine purification Purification and Characterization doravirine->purification

Caption: General workflow for the synthesis of Doravirine.

Experimental Protocols

Protocol 1: Demethylation of this compound to 3-Chloro-5-hydroxybenzonitrile

This protocol describes the cleavage of the methyl ether in this compound to yield the corresponding phenol, a key intermediate for the synthesis of Doravirine.

Materials:

  • This compound

  • Lithium iodide (LiI)

  • 2,4,6-Collidine (or other high-boiling point solvent like N-methyl-2-pyrrolidone)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and 2,4,6-collidine.

  • Add lithium iodide (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 160-170 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture and then acidify with a 1M HCl solution to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-5-hydroxybenzonitrile.

Protocol 2: Synthesis of Doravirine from 3-Chloro-5-hydroxybenzonitrile (Conceptual Outline)

The synthesis of Doravirine from 3-Chloro-5-hydroxybenzonitrile is a complex, multi-step process typically performed under inert atmosphere. The following is a conceptual outline of the key transformations. For a detailed, scalable synthesis, refer to the primary literature.[3][4][5]

Key Steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-Chloro-5-hydroxybenzonitrile is deprotonated with a suitable base (e.g., potassium carbonate, cesium carbonate) to form a phenoxide. This phenoxide then undergoes a nucleophilic aromatic substitution reaction with a suitably activated pyridone derivative (e.g., a halo-substituted pyridone) to form the core aryl ether linkage of Doravirine.

  • Triazolinone Side Chain Synthesis: In a separate series of reactions, the 4-methyl-1,2,4-triazolin-5-one side chain is synthesized. This typically involves the reaction of a hydrazine derivative with an appropriate carbonyl compound, followed by cyclization.

  • Coupling and Final Assembly: The synthesized triazolinone side chain, often functionalized with a leaving group (e.g., a mesylate or halide), is then coupled to the pyridone nitrogen of the aryl ether intermediate via an N-alkylation reaction to complete the assembly of the Doravirine molecule.

  • Purification: The final product is purified using techniques such as column chromatography and/or recrystallization to yield Doravirine of high purity.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-5-methoxybenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-Chloro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The protocol utilizes the Sandmeyer reaction, a robust and widely used method for the conversion of an aromatic amino group into various functionalities.[1][2][3][4] The procedure involves the diazotization of 3-amino-5-methoxybenzonitrile followed by a copper(I)-catalyzed cyanation. This application note includes a step-by-step protocol, a summary of reagents and expected yields in a tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the synthesis of aryl halides, cyanides, and other derivatives from aryl diazonium salts.[1][4][5] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[1][6] The conversion of an amino group to a nitrile via the Sandmeyer reaction is a particularly powerful transformation, as the nitrile can be further elaborated into a variety of functional groups, including carboxylic acids, amines, and amides.[7]

This compound is a valuable building block in the synthesis of complex organic molecules. This protocol outlines a reliable method for its preparation from the corresponding aniline derivative, 3-amino-5-methoxybenzonitrile.

Experimental Protocol

The synthesis of this compound is a two-step, one-pot procedure involving the formation of a diazonium salt from 3-amino-5-methoxybenzonitrile, followed by the introduction of the nitrile group using copper(I) cyanide.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-5-methoxybenzonitrileC₈H₈N₂O148.167.41 g50
Concentrated Hydrochloric AcidHCl36.4615 mL~180
Sodium NitriteNaNO₂69.003.80 g55
Copper(I) CyanideCuCN89.565.37 g60
Sodium CyanideNaCN49.013.19 g65
Deionized WaterH₂O18.02As needed-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Ice--As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Diazotization of 3-Amino-5-methoxybenzonitrile

  • In the 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, add 3-amino-5-methoxybenzonitrile (7.41 g, 50 mmol).

  • To the flask, add a mixture of concentrated hydrochloric acid (15 mL) and deionized water (25 mL). Stir the mixture until the amine is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in deionized water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution using the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Sandmeyer Cyanation

  • In a separate 250 mL beaker, prepare the copper(I) cyanide solution. In a well-ventilated fume hood, dissolve copper(I) cyanide (5.37 g, 60 mmol) and sodium cyanide (3.19 g, 65 mmol) in deionized water (50 mL). Stir until a clear solution is obtained. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment.

  • Slowly add the freshly prepared cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. A precipitate may form, and nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield:

ProductFormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compoundC₈H₆ClNO167.598.3870-80%

Experimental Workflow

Sandmeyer_Reaction_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation cluster_workup Work-up and Purification start Dissolve 3-amino-5-methoxybenzonitrile in HCl/H₂O cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise at 0-5 °C cool->add_nitrite stir_diazonium Stir for 30 min at 0-5 °C add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution to CuCN solution stir_diazonium->add_diazonium Transfer cold diazonium solution prep_cu_cn Prepare CuCN/NaCN solution prep_cu_cn->add_diazonium warm_react Warm to RT, then heat to 50-60 °C add_diazonium->warm_react cool_down Cool to RT warm_react->cool_down extract Extract with CH₂Cl₂ cool_down->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact with acid, highly toxic hydrogen cyanide gas is released.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 3-amino-5-methoxybenzonitrile. The protocol detailed in this document is based on well-established chemical principles and is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Adherence to the procedural steps and safety precautions will facilitate a successful and safe synthesis.

References

Application Note: Thin Layer Chromatography (TLC) Monitoring of Reactions Involving 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for monitoring chemical reactions involving 3-chloro-5-methoxybenzonitrile using Thin Layer Chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique essential for tracking the progress of a reaction by observing the consumption of starting materials and the formation of products.[1][2][3] This application note outlines the necessary materials, step-by-step procedures for sample preparation, TLC plate development, visualization, and interpretation of results, specifically tailored for reactions with this compound.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceutical agents and other bioactive molecules. Monitoring the conversion of this starting material to the desired product is critical for reaction optimization, determining reaction endpoints, and ensuring the purity of the final product. Thin Layer Chromatography (TLC) is an indispensable tool for these purposes in a research and development setting.[1][2] Its simplicity and speed allow for real-time qualitative analysis of the reaction mixture.[1][2]

This protocol will focus on a hypothetical reaction where this compound is converted to a more polar product, a common scenario in drug development. The principles and methods described herein are, however, broadly applicable to a variety of reactions involving this substrate.

Key Principles of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or mixture of solvents).[1] Less polar compounds interact less with the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds have stronger interactions with the stationary phase and exhibit lower Rf values. By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[4]

  • Reactant: this compound

  • Solvents: A range of analytical grade solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).[5][6][7]

  • TLC Developing Chamber: A glass chamber with a lid.[4][8]

  • Capillary Tubes: For spotting the TLC plate.[4][8]

  • Visualization: UV lamp (254 nm).[9][10][11][12]

  • General Laboratory Glassware: Beakers, graduated cylinders, vials.

Procedure
  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[8][13]

    • To ensure the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms, a piece of filter paper can be placed inside to line the wall of the chamber.[8][14]

    • Cover the chamber with the lid and allow it to stand for at least 5-10 minutes to become fully saturated.[8]

  • Preparation of Samples for Spotting:

    • Starting Material (SM) Reference: Prepare a dilute solution of this compound in a volatile solvent like ethyl acetate or dichloromethane (approximately 1-2 mg/mL).

    • Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., a drop) of the reaction mixture and dilute it with a suitable solvent. The solvent used for dilution should be the same as that used for the starting material reference.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[13]

    • Mark the points for spotting. It is good practice to spot the starting material, a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[4]

    • Using a capillary tube, apply a small spot of each prepared sample onto the origin line at the marked points.[8][15] The spots should be small and concentrated to ensure good separation.[15]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase.[13]

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[8]

    • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[8][15]

    • Immediately mark the solvent front with a pencil.[8][15]

  • Visualization and Interpretation:

    • Allow the solvent to completely evaporate from the TLC plate.

    • Visualize the spots under a UV lamp at 254 nm.[11][12] Aromatic compounds like this compound and its derivatives will appear as dark spots against the fluorescent background of the plate.[9][10]

    • Circle the visualized spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the progress of the reaction by observing the intensity of the starting material spot decreasing over time, while the intensity of the product spot increases. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation

The selection of an appropriate mobile phase is crucial for achieving good separation.[5] A common starting point is a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[5][7] The polarity of the mobile phase can be adjusted to optimize the separation. Increasing the proportion of the more polar solvent will generally increase the Rf values of the compounds.[5][7]

For a hypothetical reaction where this compound (a relatively non-polar starting material) is converted to a more polar product (e.g., through a substitution or hydrolysis reaction), the following table illustrates typical Rf values in different solvent systems.

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Starting Material)Rf of Product (More Polar)Observations
9:10.650.15Good separation, both spots are distinct.
8:20.750.30Good separation, spots are further apart.
7:30.850.45Spots are well-separated, suitable for monitoring.
5:5>0.950.65Starting material is too high on the plate.

Note: The Rf values provided are illustrative examples. Actual values will depend on the specific reaction product, the exact TLC plate used, and the experimental conditions.

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate prep_samples Prepare Samples (SM & RM) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize under UV Light develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Data_Analysis_Logic cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion sm_spot Starting Material Spot intensity_change Intensity Change over Time sm_spot->intensity_change rf_comparison Rf Comparison sm_spot->rf_comparison prod_spot Product Spot prod_spot->intensity_change prod_spot->rf_comparison reaction_progress Reaction Progress intensity_change->reaction_progress rf_comparison->reaction_progress reaction_complete Reaction Complete reaction_progress->reaction_complete SM spot disappears

References

Application Notes and Protocols: Purification of 3-Chloro-5-methoxybenzonitrile using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Chloro-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, using column chromatography. The protocols outlined below are designed to ensure high purity and yield of the target compound.

Introduction

This compound is a substituted aromatic nitrile containing both a chloro and a methoxy group, which impart moderate polarity to the molecule. Column chromatography is an effective method for its purification, separating it from non-polar and highly polar impurities that may be present after synthesis. The choice of stationary phase and mobile phase is critical for achieving optimal separation. Silica gel is a suitable stationary phase due to its polarity and the compound's structure.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Solvent System Screening

Thin Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for column chromatography. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateVariable (ratio-dependent)General-purpose for compounds of intermediate polarity.[1][2]
Dichloromethane (DCM)MediumEffective for aromatic and moderately polar compounds.[1]
Chloroform / MethanolMedium-highSuitable for more polar organic molecules.[1]

A systematic approach starting with a low-polarity system and gradually increasing the polarity is recommended.[1] For this compound, a mixture of hexane and ethyl acetate is a good starting point.

Table 2: Column Chromatography Parameters

Based on TLC analysis, the following parameters are recommended for the column chromatography purification of this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography of moderately polar compounds.[3][4]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)Provides good separation for compounds of intermediate polarity. The exact ratio should be determined by TLC.[2]
Column Dimensions Dependent on sample sizeA length-to-diameter ratio of ~10:1 is generally effective.
Sample Loading Dry or wet loadingDry loading is preferred if the compound has limited solubility in the initial eluent.

Experimental Protocols

Preparation of the Column
  • Column Selection : Choose a glass column of appropriate size based on the amount of crude product to be purified.

  • Plugging the Column : Securely place a small piece of cotton or glass wool at the bottom of the column to act as a plug.[3][5]

  • Adding a Sand Layer : Add a thin layer of sand (approximately 1-2 cm) over the plug to create a flat base for the stationary phase.[5]

  • Slurry Packing the Column :

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column.

    • Gently tap the column to dislodge any air bubbles and ensure even packing.[6]

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

Sample Preparation and Loading
  • Sample Dissolution : Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.

  • Wet Loading :

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the top of the stationary phase.[7]

  • Dry Loading (Alternative) :

    • If the compound is not readily soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[8]

  • Protective Layer : Add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the eluent.[8]

Elution and Fraction Collection
  • Elution : Carefully add the mobile phase to the top of the column.

  • Gradient Elution (Recommended) : Start with a low polarity eluent (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 8:2, then 7:3) to elute compounds of increasing polarity.

  • Fraction Collection : Collect the eluate in a series of labeled test tubes or flasks.

  • Monitoring the Separation : Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the collected fractions alongside the crude mixture and a pure standard (if available).

Product Isolation
  • Fraction Pooling : Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Solvent Evaporation : Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Purity Analysis : Assess the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or melting point determination.

Visualization of the Experimental Workflow

Purification_Workflow prep Preparation tlc TLC Analysis (Solvent System Selection) prep->tlc Determine Eluent column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution (Gradient: Hexane/EtOAc) sample_load->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis Monitor Separation pooling Pooling Pure Fractions analysis->pooling Identify Pure Fractions isolation Solvent Evaporation pooling->isolation final_product Purified 3-Chloro-5- methoxybenzonitrile isolation->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analysis of 3-Chloro-5-methoxybenzonitrile by LC-MS and UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-methoxybenzonitrile is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and detecting potential impurities.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful analytical techniques well-suited for the analysis of this compound, offering high sensitivity and selectivity for molecular weight confirmation and impurity profiling.[1][3] This document provides detailed application notes and protocols for the analysis of this compound using both LC-MS and UPLC-MS.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₈H₆ClNO[2]
Molecular Weight167.59 g/mol [2][3]
IUPAC NameThis compound[2]
CAS Number473923-96-5[2][3]

LC-MS Analysis Protocol

This protocol outlines a general-purpose LC-MS method for the qualitative and quantitative analysis of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and prepare it in a solvent compatible with the LC-MS system.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • For reaction monitoring, dilute a small aliquot of the reaction mixture with a 50:50 methanol/water mixture to bring the expected concentration of this compound within the calibration range.

    • For impurity profiling, a more concentrated sample may be required. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection to prevent clogging the LC system.[4]

LC-MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatography
InstrumentShimadzu LC-10AS or equivalent
ColumnPhenomenex-Luna 3u C18, 2.0 x 30 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
InstrumentMicromass Platform for LC or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM)
Monitored Ion (SIM)m/z 168.0 ([M+H]⁺)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Data Analysis and Quantification
  • Qualitative Analysis: Identify this compound by its retention time and the presence of the protonated molecular ion [M+H]⁺ at m/z 168.0.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the m/z 168.0 ion against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UPLC-MS Analysis Protocol

UPLC offers faster analysis times and higher resolution compared to conventional HPLC. This protocol is suitable for high-throughput analysis.

Sample Preparation

The sample preparation procedure is the same as for the LC-MS method. Ensure that the final sample solvent is compatible with the initial mobile phase conditions to maintain good peak shape.

UPLC-MS Instrumentation and Conditions
ParameterCondition
Ultra-Performance Liquid Chromatography
InstrumentWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes
Flow Rate0.6 mL/min
Column Temperature45 °C
Injection Volume1 µL
Mass Spectrometry
InstrumentWaters Xevo TQ-S or equivalent tandem mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM)
MRM Transitionm/z 168.0 → 128.0 (Quantifier), m/z 168.0 → 101.0 (Qualifier)
Capillary Voltage3.0 kV
Cone Voltage25 V
Collision Energy15 eV (for m/z 128.0), 25 eV (for m/z 101.0)
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of the UPLC-MS/MS method for the quantification of this compound.

ParameterResult
Retention Time (RT)~1.5 min
Linearity (r²)>0.995
Linear Range0.1 - 500 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)<5%
Accuracy (%Recovery)95 - 105%

Visualizations

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Methanol/Water dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS analysis of this compound.

Experimental Workflow for UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start: Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Methanol/Water dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into UPLC-MS System filter->inject separate UPLC Separation (BEH C18) inject->separate ionize ESI+ separate->ionize select_precursor Select Precursor (m/z 168.0) ionize->select_precursor fragment Collision-Induced Dissociation (CID) select_precursor->fragment detect_product Detect Product Ions (MRM) fragment->detect_product integrate Peak Integration detect_product->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the UPLC-MS/MS analysis of this compound.

Logical Relationship of the Analytical Method

Logical_Relationship Analyte This compound Sample_Matrix Sample Matrix (e.g., Reaction Mixture) Analyte->Sample_Matrix is present in LC Liquid Chromatography (LC/UPLC) Sample_Matrix->LC is introduced to Separation Separation based on Polarity and Hydrophobicity LC->Separation achieves MS Mass Spectrometry (MS/MS) Identification Identification based on Mass-to-Charge Ratio (m/z) MS->Identification enables Quantification Quantification based on Ion Intensity MS->Quantification enables Separation->MS effluent goes to Result Concentration/ Purity Data Identification->Result Quantification->Result

Caption: Logical relationship between the analyte and the analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-5-methoxybenzonitrile synthesis. The information is presented in a practical question-and-answer format, addressing specific challenges that may be encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to low yields or impure products during the synthesis of this compound, primarily focusing on the Sandmeyer reaction of 3-chloro-5-methoxyaniline.

Issue 1: Low Yield of this compound

Q1: My overall yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the Sandmeyer synthesis of this compound can stem from several factors. The primary areas to investigate are the diazotization of the starting material, the stability of the diazonium salt, and the conditions of the cyanation step. Incomplete diazotization, premature decomposition of the diazonium salt, and inefficient displacement of the diazonium group by the cyanide nucleophile are common culprits. Additionally, side reactions such as the formation of phenols or biaryl compounds can consume the starting material and reduce the yield of the desired product.[1]

Q2: How can I ensure the diazotization of 3-chloro-5-methoxyaniline is complete?

A2: Complete diazotization is critical for a high-yield synthesis. Here are key parameters to control:

  • Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5°C using an ice-salt bath.[1]

  • Acid Concentration: A sufficient excess of acid (e.g., hydrochloric acid) is necessary to prevent the coupling of the diazonium salt with the unreacted aniline, which forms colored azo-compound impurities.

  • Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the aniline solution to maintain the low temperature and prevent localized overheating.

  • Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, the presence of excess nitrous acid should be confirmed using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has been converted to the diazonium salt.

Q3: I suspect my diazonium salt is decomposing before the cyanation step. How can I minimize this?

A3: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation. To minimize decomposition:

  • Maintain Low Temperatures: Keep the diazonium salt solution at 0-5°C at all times.

  • Avoid Delays: Proceed to the cyanation step as soon as the diazotization is complete.

  • Control pH: The solution should be kept acidic to improve the stability of the diazonium salt.

Q4: The cyanation step seems to be inefficient. How can I improve the yield of this step?

A4: The displacement of the diazonium group with cyanide is the core of the Sandmeyer reaction. To optimize this step:

  • Catalyst: Use a freshly prepared solution of copper(I) cyanide (CuCN). The quality of the catalyst is crucial for the reaction's success.

  • Temperature Control: The addition of the diazonium salt to the CuCN solution should be done carefully, often at a slightly elevated temperature (e.g., room temperature to 50°C) to facilitate the reaction and the evolution of nitrogen gas. However, the temperature should be controlled to prevent vigorous decomposition and the formation of byproducts.

  • Neutralization: After the reaction is complete, careful neutralization of the reaction mixture is important for the precipitation and isolation of the product.

Issue 2: Product Purity and Side Reactions

Q5: My final product is discolored and shows multiple spots on TLC. What are the likely impurities?

A5: Common impurities in the synthesis of this compound via the Sandmeyer reaction include:

  • Phenolic Byproducts: Formed from the reaction of the diazonium salt with water. This is more prevalent if the reaction temperature is not well-controlled.

  • Azo Compounds: Resulting from the coupling of the diazonium salt with unreacted 3-chloro-5-methoxyaniline or other aromatic species. These are often highly colored.

  • Biaryl Compounds: Formed by the coupling of two aryl radicals.

  • Unreacted Starting Material: If the diazotization or cyanation was incomplete.

Q6: How can I minimize the formation of the phenolic byproduct (3-chloro-5-methoxyphenol)?

A6: To reduce the formation of the corresponding phenol, strict temperature control during diazotization and the subsequent Sandmeyer reaction is paramount. Keeping the temperature low minimizes the decomposition of the diazonium salt and its reaction with water.

Q7: What is the best way to purify the crude this compound?

A7: Purification of the crude product can typically be achieved through the following methods:

  • Extraction: After the reaction work-up, the product is usually extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute base solution can help remove acidic impurities like phenols.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is an effective method for removing impurities and obtaining a crystalline product.

  • Column Chromatography: For highly impure samples or to isolate very pure material, silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yields can vary depending on the exact conditions and scale of the reaction, yields for Sandmeyer reactions of substituted anilines are often in the range of 60-80%. For example, the synthesis of the related 5-chloro-2-methoxyaniline via reduction of the corresponding nitro compound has been reported with a high yield of 98%. In another multi-step synthesis, 3,4,5-trimethoxyaniline was obtained with an overall yield of 66.8%. These examples suggest that a well-optimized process should provide a good yield.

Q2: What is the recommended starting material for this synthesis?

A2: The most common and direct precursor for the synthesis of this compound via the Sandmeyer reaction is 3-chloro-5-methoxyaniline. This starting material can be synthesized through various methods, such as the reduction of 3-chloro-5-nitroanisole.

Q3: Are there any alternative synthesis routes for this compound?

A3: While the Sandmeyer reaction is a primary method, other routes could potentially be employed, such as nucleophilic aromatic substitution on a suitably activated precursor or palladium-catalyzed cyanation of an aryl halide. However, the Sandmeyer reaction remains a robust and well-established method for this transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.

Materials:

  • 3-chloro-5-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Diazotization of 3-chloro-5-methoxyaniline

  • In a flask, dissolve 3-chloro-5-methoxyaniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid using starch-iodide paper.

Part B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Warm this solution to around 60-70°C and then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat gently to 50-60°C for 30 minutes to ensure complete reaction.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Yields for Syntheses of Related Substituted Anilines

ProductStarting MaterialKey ReagentsReported Yield (%)
5-Chloro-2-methoxyaniline4-Chloro-1-methoxy-2-nitrobenzeneHydrazine hydrate, Iron trichloride98
3,4,5-Trimethoxyaniline3,4,5-Trimethoxybenzoic acidPCl₃, NH₃, NaOH, Br₂66.8

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound via Sandmeyer Reaction

G cluster_0 Diazotization cluster_1 Sandmeyer Cyanation 3-chloro-5-methoxyaniline 3-chloro-5-methoxyaniline Diazonium Salt Diazonium Salt 3-chloro-5-methoxyaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

G Start Start Diazotization Diazotization Start->Diazotization 3-chloro-5-methoxyaniline Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Diazonium Salt Work-up Work-up Sandmeyer Reaction->Work-up Crude Product Purification Purification Work-up->Purification Extracted Product Pure Product Pure Product Purification->Pure Product

Caption: General workflow from starting material to pure product.

Diagram 3: Troubleshooting Logic for Low Yield

G cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues cluster_side_reactions Side Reactions Low Yield Low Yield Check Diazotization Check Diazotization Low Yield->Check Diazotization Check Cyanation Step Check Cyanation Step Low Yield->Check Cyanation Step Check for Side Reactions Check for Side Reactions Low Yield->Check for Side Reactions Incomplete Reaction Incomplete Reaction Check Diazotization->Incomplete Reaction Starch-Iodide Test Negative? Decomposition Decomposition Check Diazotization->Decomposition Temperature > 5°C? Poor Catalyst Quality Poor Catalyst Quality Check Cyanation Step->Poor Catalyst Quality Incorrect Temperature Incorrect Temperature Check Cyanation Step->Incorrect Temperature Phenol Formation Phenol Formation Check for Side Reactions->Phenol Formation High Temperature? Azo Coupling Azo Coupling Check for Side Reactions->Azo Coupling Insufficient Acid?

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting common side reactions in 3-Chloro-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Chloro-5-methoxybenzonitrile, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the Sandmeyer synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Diazotization: The conversion of the starting material, 3-amino-5-methoxybenzonitrile, to its diazonium salt is a critical first step.

    • Troubleshooting:

      • Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.

      • Acid Concentration: Ensure an adequate excess of mineral acid (e.g., hydrochloric acid) is used to maintain a low pH and stabilize the diazonium salt.

      • Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution. A rapid addition can cause localized warming and decomposition.

  • Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive and can participate in several competing reactions.

    • Troubleshooting:

      • Phenol Formation: The most common side product is 3-Chloro-5-hydroxybenzonitrile, formed by the reaction of the diazonium salt with water. To minimize this, use the diazonium salt solution immediately after its preparation and maintain low temperatures throughout the process.

      • Biaryl Formation: Coupling of the aryl radical intermediate can lead to the formation of biaryl impurities. The concentration of the diazonium salt and the catalyst can influence this. Using the appropriate stoichiometry of the copper(I) cyanide catalyst is crucial.

  • Inefficient Cyanation: The displacement of the diazonium group with a cyanide group may be incomplete.

    • Troubleshooting:

      • Catalyst Activity: Ensure the copper(I) cyanide is of good quality and catalytically active.

      • Reaction Temperature: While the diazotization must be cold, the cyanation step may require gentle warming to proceed at a reasonable rate. The optimal temperature should be determined experimentally, but it is crucial to avoid excessive heat which can promote side reactions.

Q2: I am observing a significant amount of 3-Chloro-5-hydroxybenzonitrile as a byproduct. How can I prevent this?

A2: The formation of 3-Chloro-5-hydroxybenzonitrile is a classic side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[1] Here’s how to mitigate it:

  • Strict Temperature Control: As stated above, maintaining the temperature at 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction is paramount to prevent the hydrolysis of the diazonium salt.[2]

  • Immediate Use of Diazonium Salt: The diazonium salt is unstable in aqueous solution. Prepare it fresh and use it immediately in the subsequent cyanation step.

  • Control of Water Content: While the reaction is typically run in an aqueous medium, minimizing excess water where possible can help reduce the extent of this side reaction.

Q3: Can the methoxy group be cleaved during the reaction to form the phenol byproduct?

A3: While demethylation of this compound to 3-Chloro-5-hydroxybenzonitrile can occur, it typically requires harsh conditions, such as heating with strong nucleophiles like lithium iodide at high temperatures (e.g., 170°C in collidine).[3] Under the standard acidic and low-temperature conditions of a Sandmeyer reaction, significant cleavage of the methoxy group is generally not a major competing side reaction. The primary route to the phenolic byproduct is through the hydrolysis of the diazonium salt intermediate.

Q4: What are the expected yields for the synthesis of this compound via the Sandmeyer reaction?

A4: Yields for the Sandmeyer reaction can be variable depending on the substrate and reaction conditions. For methoxy-substituted anilines, yields can sometimes be lower compared to other substrates. While specific yield data for this compound is not widely published in comparative tables, yields for analogous reactions, such as the synthesis of 4-methoxybenzonitrile from 4-methoxyaniline, have been reported to be around 52%.[2] Optimization of the reaction conditions as described in this guide is crucial for maximizing the yield.

Quantitative Data Summary

The following table summarizes typical reaction parameters and potential impurity levels. Please note that these are general ranges, and optimal conditions should be determined experimentally.

ParameterTypical RangePotential Impact on Side Reactions
Diazotization Temperature 0 - 5 °C> 5 °C increases phenol formation
Sandmeyer Reaction Temp. 5 - 50 °CHigher temperatures can increase biaryl and phenol formation
pH < 2Higher pH destabilizes the diazonium salt
3-Chloro-5-hydroxybenzonitrile 5 - 20%Major byproduct, minimized by low temperature and immediate use of diazonium salt
Biaryl Impurities 1 - 5%Influenced by catalyst concentration and temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-amino-5-methoxybenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Diatomaceous earth

  • Sodium Hydroxide (NaOH) solution

  • Brine

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methoxybenzonitrile in a 3M HCl solution.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add toluene.

    • Filter the mixture through a pad of diatomaceous earth to remove solid byproducts.

    • Separate the organic layer and wash it sequentially with a dilute sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 10:1).

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume into the GC-MS.

Data Analysis:

  • Identify the main product peak and any impurity peaks by their retention times and mass spectra.

  • Compare the mass spectra of the impurities with library data to tentatively identify their structures. Common impurities to look for include 3-Chloro-5-hydroxybenzonitrile and biaryl compounds.

Protocol 3: HPLC Analysis for Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an optimized wavelength for the compounds of interest).

  • Column Temperature: 30 °C.

Sample and Standard Preparation:

  • Prepare a standard solution of pure this compound of a known concentration in the mobile phase.

  • Prepare a standard solution of 3-Chloro-5-hydroxybenzonitrile if quantification of this impurity is desired.

  • Dissolve a known weight of the reaction sample in the mobile phase.

Data Analysis:

  • Generate a calibration curve using the standard solutions.

  • Quantify the amount of this compound and key impurities in the sample by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurity in this compound Synthesis check_diazotization Step 1: Verify Diazotization Conditions start->check_diazotization sub_diazotization1 Temperature > 5°C? check_diazotization->sub_diazotization1 check_sandmeyer Step 2: Examine Sandmeyer Reaction Conditions sub_sandmeyer1 Immediate use of diazonium salt? check_sandmeyer->sub_sandmeyer1 check_workup Step 3: Review Work-up and Purification sub_workup1 Efficient extraction? check_workup->sub_workup1 solution Improved Yield and Purity sub_diazotization2 Slow NaNO2 addition? sub_diazotization1->sub_diazotization2 Yes action_temp Action: Maintain 0-5°C sub_diazotization1->action_temp No sub_diazotization2->check_sandmeyer Yes action_addition Action: Slow, dropwise addition sub_diazotization2->action_addition No sub_sandmeyer2 Cyanation temperature optimal? sub_sandmeyer1->sub_sandmeyer2 Yes action_immediate Action: Use immediately sub_sandmeyer1->action_immediate No sub_sandmeyer2->check_workup Yes action_cyanation_temp Action: Optimize temperature (e.g., 40-50°C) sub_sandmeyer2->action_cyanation_temp No sub_workup1->solution Yes action_extraction Action: Optimize solvent and pH sub_workup1->action_extraction No action_temp->sub_diazotization2 action_addition->check_sandmeyer action_immediate->sub_sandmeyer2 action_cyanation_temp->check_workup action_extraction->solution

Caption: Troubleshooting workflow for low yield or high impurity in this compound synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 3-Amino-5-methoxybenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C C This compound (Product) B->C CuCN D 3-Chloro-5-hydroxybenzonitrile (Phenol Byproduct) B->D H2O (especially at >5°C) E Biaryl Impurities B->E Radical Coupling

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Demethylation of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the demethylation of 3-Chloro-5-methoxybenzonitrile to synthesize its corresponding hydroxy derivative, a key intermediate in pharmaceutical synthesis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the demethylation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction - Insufficient reagent stoichiometry.- Low reaction temperature.- Inadequate solvent.- Deactivation of the reagent by moisture.- Increase the molar equivalents of the demethylating agent.- Gradually increase the reaction temperature while monitoring by TLC.- For LiI demethylation, ensure the temperature reaches 170 °C.[1]- Use a high-boiling point solvent like 2,4,6-trimethylpyridine (collidine) or N,N-Dimethylformamide (DMF).[1]- Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
Low Yield of Desired Product - Sub-optimal reaction conditions.- Product loss during work-up and purification.- Formation of side products.- Optimize reagent stoichiometry, temperature, and reaction time.- During aqueous work-up, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[1]- Adjust the pH of the aqueous layer to ensure the phenolic product is in its neutral form for efficient extraction.- Utilize column chromatography for purification with an optimized eluent system (e.g., ethyl acetate/hexane).[1]
Formation of Unidentified Side Products - Reaction with other functional groups on the molecule.- Intramolecular cyclization or other rearrangements, especially with strong Lewis acids like BBr3.- Choose a milder demethylating agent.- Lower the reaction temperature.- Carefully monitor the reaction progress by TLC to minimize over-reaction or side reactions.- Characterize byproducts using techniques like NMR and mass spectrometry to understand the side reaction pathway.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous work-up.- Co-elution of product with impurities during column chromatography.- Add brine to the aqueous layer to break up emulsions.- If the product is suspected to be in salt form, adjust the pH of the aqueous layer before extraction.- Optimize the solvent system for column chromatography; a gradient elution may be necessary.
Agglomerate Formation During Work-up (especially with BBr3) - Formation of insoluble boron complexes upon quenching with water or alcohol.- Quench the reaction at low temperature (0 °C or below) by slowly adding ice-water or a saturated aqueous solution of sodium bicarbonate.[3]- Alternatively, quench with methanol and then remove it under reduced pressure before proceeding with aqueous work-up.[3]- Use of brine during extraction can help to break up agglomerates.[3]

Frequently Asked Questions (FAQs)

Q1: Which demethylating agent is recommended for this compound?

A1: For a high-yield synthesis of 3-Chloro-5-hydroxybenzonitrile, lithium iodide (LiI) in a high-boiling solvent such as 2,4,6-trimethylpyridine (collidine) at 170 °C has been reported to provide excellent results (94% yield).[1] Other common reagents for aryl methyl ether demethylation include boron tribromide (BBr3), hydrobromic acid (HBr), and various thiolates. The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scale.

Q2: What is the mechanism of demethylation using Lithium Iodide?

A2: The demethylation of aryl methyl ethers with lithium iodide typically proceeds via a nucleophilic attack of the iodide ion on the methyl group of the ether. This SN2-type reaction results in the formation of methyl iodide and the corresponding phenoxide, which is then protonated during the acidic work-up to yield the final phenol. The high temperature is necessary to facilitate this reaction.

Q3: I am considering using BBr3 for the demethylation. What are the key considerations?

A3: Boron tribromide (BBr3) is a powerful Lewis acid and a common reagent for cleaving aryl methyl ethers.[4] Key considerations include:

  • Stoichiometry: At least one equivalent of BBr3 per methoxy group is typically required. For substrates with other Lewis basic sites (like the nitrile group), additional equivalents may be necessary.[5]

  • Temperature: The reaction is often started at a low temperature (e.g., -78 °C or 0 °C) and allowed to warm to room temperature.[6]

  • Anhydrous Conditions: BBr3 reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

  • Work-up: Quenching must be done carefully at low temperatures to manage the exothermic reaction with the quenching agent (e.g., water, methanol).[3]

Q4: Can I use HBr for the demethylation of this compound?

A4: Yes, hydrobromic acid (HBr) is a classic reagent for demethylation. However, it typically requires harsh conditions, such as high temperatures (reflux), which might not be suitable for sensitive substrates.[3] The presence of the chloro and nitrile groups on the aromatic ring should be considered for potential side reactions under strongly acidic conditions at high temperatures.

Q5: How can I monitor the progress of the demethylation reaction?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[1] A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (this compound) and the product (3-Chloro-5-hydroxybenzonitrile). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. The product, being a phenol, will likely have a lower Rf value than the starting ether.

Comparison of Demethylation Reagents

Reagent Typical Conditions Advantages Disadvantages Reported Yield for 3-Chloro-5-hydroxybenzonitrile
Lithium Iodide (LiI) High temperature (e.g., 170 °C) in a high-boiling solvent (e.g., collidine)[1]High yield, relatively selective.Requires high temperatures.94%[1]
Boron Tribromide (BBr3) Low to ambient temperature in a chlorinated solvent (e.g., CH2Cl2)[6]High reactivity, effective for a wide range of ethers.[4]Highly corrosive and moisture-sensitive, requires careful handling and work-up.[4] Potential for side reactions.Not specifically reported, but generally effective for aryl methyl ethers.
Hydrobromic Acid (HBr) High temperature (reflux) in aqueous or acetic acid solution.Inexpensive and readily available.Harsh conditions, low functional group tolerance.[3]Not specifically reported.
Thiolates (e.g., Sodium thiomethoxide) Elevated temperatures in a polar aprotic solvent (e.g., DMF).Good for certain substrates, can be selective.Foul odor of thiols, may require inert atmosphere.Not specifically reported.

Detailed Experimental Protocols

Demethylation of this compound using Lithium Iodide[1]

Materials:

  • This compound

  • Lithium Iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a 250 mL three-necked flask, add this compound (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

  • Heat the reaction mixture to 170 °C.

  • Add lithium iodide (16.76 g, 125.298 mmol) to the heated mixture.

  • Continue stirring the reaction at 170 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10% aqueous hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90, v/v) to yield 3-Chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).

Visualizations

Demethylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start This compound + LiI + Collidine Heat Heat to 170°C Start->Heat 1 React Stir for 4h at 170°C Heat->React 2 Cool Cool to RT React->Cool TLC Monitoring Quench Quench with 10% HCl Cool->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Chloro-5-hydroxybenzonitrile Purify->Product

Caption: Experimental workflow for the demethylation of this compound using LiI.

Troubleshooting_Logic Start Demethylation Reaction Check_TLC Monitor by TLC Start->Check_TLC Incomplete Incomplete Reaction Check_TLC->Incomplete Starting Material Remains Complete Reaction Complete Check_TLC->Complete No Starting Material Troubleshoot Troubleshoot Reaction Incomplete->Troubleshoot Workup Proceed to Work-up Complete->Workup Increase_Temp Increase Temperature Troubleshoot->Increase_Temp Increase_Reagent Increase Reagent Troubleshoot->Increase_Reagent Check_Anhydrous Check Anhydrous Conditions Troubleshoot->Check_Anhydrous

References

Technical Support Center: Purification of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methoxybenzonitrile. The following information is designed to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Symptoms: The yield of purified this compound after recrystallization is significantly lower than expected.

Possible Cause Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot and poorly when cold. For this compound, consider solvent systems like Toluene/Hexane or Ethyl Acetate/Heptane.
Excessive Solvent Used Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature Crystallization Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing in the filter funnel. Using a pre-heated funnel can help.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of fine, impure crystals.

Issue 2: Oily Product Instead of Crystals

Symptoms: The compound separates from the solution as an oil rather than forming solid crystals.

Possible Cause Solution
Low Melting Point Impurities The presence of impurities can lower the melting point of the mixture, leading to oiling out.
High Initial Concentration The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil and attempt to recrystallize.
Inappropriate Solvent The solvent may be too nonpolar. Try a slightly more polar solvent system.

Issue 3: Colored Impurities Persist After Purification

Symptoms: The purified this compound retains a noticeable color (e.g., yellow or brown).

Possible Cause Solution
Presence of Chromophoric Impurities These are often highly conjugated organic molecules.
Degradation of the Compound Prolonged heating during recrystallization can sometimes lead to decomposition.
Treatment with Activated Carbon Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography If recrystallization is ineffective, column chromatography is a more powerful technique for separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can originate from the synthetic route used. Potential impurities include:

  • Starting Materials: Unreacted precursors such as 3-chloro-5-methoxyaniline or 3-amino-5-methoxybenzonitrile if a Sandmeyer-type reaction is employed.

  • Side Products: Byproducts from competing reactions. For instance, the corresponding amide or carboxylic acid if the nitrile group is partially or fully hydrolyzed.

  • Demethylated Product: 3-Chloro-5-hydroxybenzonitrile can be a significant impurity if demethylation occurs during synthesis or workup.

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product.

  • Column Chromatography is a more versatile and powerful technique for separating complex mixtures, including colored impurities and compounds with similar polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene/Hexane or Ethyl Acetate/Heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., Toluene or Ethyl Acetate). Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., Hexane or Heptane) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound

Objective: To purify this compound from a complex mixture of impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of Hexane/Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation of the desired compound from its impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables present representative data for the purification of a 10g sample of crude this compound.

Table 1: Recrystallization Data

Parameter Before Purification After Recrystallization
Appearance Yellowish solidWhite crystalline solid
Purity (by HPLC) 85%98%
Yield -7.5 g (88% recovery)
Melting Point 92-96 °C98-100 °C

Table 2: Column Chromatography Data

Parameter Before Purification After Column Chromatography
Appearance Brownish solidWhite solid
Purity (by HPLC) 70%>99%
Yield -6.5 g (93% recovery)
Melting Point 88-95 °C99-100 °C

Visualizations

PurificationWorkflow Crude Crude 3-Chloro-5- methoxybenzonitrile Sample AssessPurity Assess Purity (TLC, HPLC) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Complex Mixture / Colored Impurities CheckPurity Check Purity Recrystallization->CheckPurity ColumnChromatography->CheckPurity PureProduct Pure Product (>98%) CheckPurity->ColumnChromatography Purity Not Met CheckPurity->PureProduct Purity Met

Caption: Workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes ColoredProduct Colored Product Problem->ColoredProduct Yes Success Successful Purification Problem->Success No CheckSolvent Check Solvent Amount & Type LowYield->CheckSolvent CheckCooling Check Cooling Rate LowYield->CheckCooling AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent UseCharcoal Use Activated Carbon ColoredProduct->UseCharcoal ConsiderChroma Consider Column Chromatography UseCharcoal->ConsiderChroma If ineffective

Caption: Troubleshooting decision tree for recrystallization issues.

Preventing degradation of 3-Chloro-5-methoxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot the degradation of this compound during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter, providing potential causes and recommended actions in a question-and-answer format.

Question: I suspect my sample of this compound has degraded. What are the common signs of degradation?

Answer: Degradation of this compound can manifest in several ways. Visually, you might observe a change in color from white to off-white or yellowish, or a change in the physical state, such as clumping of the solid. Chemically, you may see a decrease in purity when analyzed by techniques like HPLC, the appearance of new peaks in your chromatogram, or a change in pH if the compound is in solution. A loss of expected biological activity or inconsistent experimental results are also strong indicators of degradation.

Question: My analytical results show a new, more polar peak in my aged sample of this compound. What could this be?

Answer: A common degradation pathway for benzonitrile compounds is hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH).[1][2] This would result in the formation of 3-chloro-5-methoxybenzoic acid, which is more polar and would therefore have a shorter retention time on a reverse-phase HPLC column. To confirm, you can use techniques like LC-MS to determine the molecular weight of the new peak or compare its retention time with a known standard of 3-chloro-5-methoxybenzoic acid.

Question: I have been storing my this compound at room temperature and have observed degradation. What are the optimal storage conditions?

Answer: For long-term storage, it is recommended to store this compound at 2-8°C.[3] It should be kept in a tightly sealed container to protect it from moisture and in a dark place to prevent photodegradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Moisture: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: How can I monitor the stability of my this compound sample over time?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity of your sample over time. This method should be able to separate the intact this compound from any potential degradation products. Regular testing (e.g., every 3-6 months for long-term storage) will allow you to track any changes in purity.

Q3: What should I do if I confirm that my sample has degraded?

Data Presentation

ParameterConditionPotential Impact on StabilityRecommendation
Temperature Room Temperature (~25°C)Increased rate of degradation over time.Store at 2-8°C for long-term stability.
40°C (Accelerated)Significant degradation expected over a shorter period.Use for accelerated stability studies to predict shelf-life.
Humidity High Humidity (>60% RH)Increased risk of hydrolysis of the nitrile group.Store in a desiccator or with a desiccant.
Light UV Light ExposurePotential for photodegradation.Store in an amber vial or in a dark place.
Ambient LightSlower degradation compared to UV, but still a risk over time.Protect from direct light sources.
pH Acidic (e.g., pH < 3)Catalyzes hydrolysis of the nitrile group.Avoid acidic conditions during storage.
Basic (e.g., pH > 9)Catalyzes hydrolysis of the nitrile group.Avoid basic conditions during storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system and the stability-indicating method described in Protocol 1.

Method:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 48 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples using the stability-indicating HPLC method (Protocol 1).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (1M NaOH, RT, 24h) prep->base oxidation Oxidative Degradation (30% H2O2, RT, 24h) prep->oxidation thermal Thermal Degradation (80°C, 48h) prep->thermal photo Photolytic Degradation (UV light, 48h) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_degradation cluster_causes Investigate Potential Causes cluster_actions Corrective Actions start Suspected Degradation of This compound visual_check Visual Inspection: - Color Change? - Clumping? start->visual_check analytical_check Analytical Confirmation: - Purity by HPLC? - New Peaks? visual_check->analytical_check Yes no_degradation No Obvious Degradation visual_check->no_degradation No degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Yes analytical_check->no_degradation No storage_temp Improper Storage Temperature? degradation_confirmed->storage_temp moisture Exposure to Moisture? degradation_confirmed->moisture light Exposure to Light? degradation_confirmed->light ph Extreme pH in Solution? degradation_confirmed->ph discard Discard Degraded Sample degradation_confirmed->discard optimize_storage Optimize Storage Conditions: - Store at 2-8°C - Use Desiccant - Protect from Light storage_temp->optimize_storage moisture->optimize_storage light->optimize_storage ph->optimize_storage review_handling Review Experimental Handling Procedures optimize_storage->review_handling

Caption: Troubleshooting decision tree for suspected degradation of this compound.

References

Scaling up the synthesis of 3-Chloro-5-methoxybenzonitrile for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Chloro-5-methoxybenzonitrile for pilot plant production. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most frequently employed and scalable method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This well-established chemical transformation involves the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[2][3] For this specific molecule, the typical starting material is 3-amino-5-chloroanisole.

Q2: What are the critical safety considerations when scaling up the Sandmeyer reaction to a pilot plant?

A2: Scaling up the Sandmeyer reaction requires stringent safety protocols due to the potentially explosive nature of diazonium salts and the use of toxic cyanides.[4][5] Key safety considerations include:

  • Thermal Hazard Management: Diazotization is an exothermic reaction.[5] Continuous monitoring of the internal reaction temperature is crucial to prevent thermal runaway.[6] The reaction should be designed to be dose-controlled, where the reactant is consumed as it is added.[5]

  • Diazonium Salt Stability: Aryl diazonium salts can be unstable and decompose, sometimes explosively, especially when isolated in a dry state.[4] It is best practice to generate and use the diazonium salt in situ or as a solution without isolation. The temperature of any bulk diazonium salt solution should not exceed 15°C.[4]

  • Handling of Cyanide: Copper(I) cyanide and sodium cyanide are highly toxic. All handling must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. A dedicated cyanide detoxification protocol should be in place for waste streams.

  • Off-Gassing: The Sandmeyer reaction can produce nitrogen gas and potentially harmful nitrogen oxides (NOx).[4] The reactor system must have adequate ventilation and may require a scrubber to neutralize acidic gases.

Q3: What are the common impurities encountered during the synthesis of this compound and how can they be minimized?

A3: Common impurities can include starting materials, byproducts from side reactions, and regioisomers. Potential impurities include:

  • Unreacted 3-amino-5-chloroanisole: Can be minimized by ensuring complete diazotization.

  • Phenolic byproducts: Formed by the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature during diazotization and the Sandmeyer reaction.

  • Biaryl impurities: Can arise from radical side reactions.[7]

  • Regioisomers: If the starting materials are not pure, regioisomeric impurities can be carried through the synthesis.[8]

Purification is typically achieved through crystallization or distillation. The choice of solvent for crystallization is critical for effective removal of impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete diazotization of the starting amine.- Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.- Use a slight excess of sodium nitrite.- Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.
Decomposition of the diazonium salt.- Maintain a low temperature (0-5°C) throughout the diazotization and handling of the diazonium salt solution.- Use the diazonium salt solution immediately after preparation.
Inefficient Sandmeyer reaction.- Ensure the copper(I) cyanide is of good quality and catalytically active.- Optimize the temperature of the Sandmeyer reaction; it may require gentle heating to proceed at a reasonable rate.
Foaming during Diazotization Entrapment of nitrogen gas evolved during the reaction.- Add an anti-foaming agent.- Ensure adequate headspace in the reactor.- Consider adding an organic solvent like toluene before the addition of sodium nitrite to help break the foam.[4]
Formation of Tarry Byproducts Uncontrolled temperature leading to decomposition and side reactions.- Improve temperature control of the reactor.- Ensure efficient stirring to prevent localized hotspots.[6]
Product Purity Issues Presence of starting materials or side-products.- Optimize reaction conditions to maximize conversion and minimize side reactions.- Develop a robust purification protocol, such as recrystallization from a suitable solvent system or distillation.

Experimental Protocols

Pilot Plant Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and should be optimized for specific pilot plant equipment and safety protocols.

Step 1: Diazotization of 3-amino-5-chloroanisole

  • Charge a suitable reactor with a solution of 3-amino-5-chloroanisole in aqueous hydrochloric acid.

  • Cool the reactor contents to 0-5°C with constant stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the internal temperature below 5°C. The addition rate should be carefully controlled to manage the exotherm.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C.

  • Confirm the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC or HPLC) and the presence of excess nitrous acid (starch-iodide paper test).

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Heat the cyanide solution to a specified temperature (e.g., 60-70°C).

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. The addition rate must be carefully controlled to manage the evolution of nitrogen gas and the reaction exotherm.

  • After the addition is complete, hold the reaction mixture at the elevated temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by vacuum distillation to achieve the desired purity.

Quantitative Data

The following tables provide representative data for the synthesis of this compound. Note that actual yields and purity will depend on the specific reaction conditions and scale.

Table 1: Typical Reaction Parameters

ParameterValue
Starting Material 3-amino-5-chloroanisole
Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide
Diazotization Temperature 0-5°C
Sandmeyer Reaction Temperature 60-80°C
Reaction Time 2-4 hours
Typical Yield 75-85%
Typical Purity (after purification) >99%

Table 2: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Sandmeyer Reaction 3-amino-5-chloroanisoleNaNO₂, HCl, CuCNWell-established, scalable, good yields.Use of toxic cyanide, potentially hazardous diazonium intermediate.[2][4]
Nucleophilic Substitution 3,5-DichloroanisoleMetal cyanide (e.g., CuCN)Potentially fewer steps.May require harsh reaction conditions (high temperature and pressure).
From Aldehyde 3-chloro-5-methoxybenzaldehydeHydroxylamine, dehydrating agentAvoids the use of highly toxic cyanides in the final step.May involve multiple steps to synthesize the aldehyde precursor.

Process Flow and Logic Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation cluster_purification Step 3: Work-up and Purification A 3-amino-5-chloroanisole in HCl(aq) B Cool to 0-5°C A->B C Slowly add NaNO2(aq) B->C D Stir for 30-60 min at 0-5°C C->D E Diazonium Salt Solution D->E G Slowly add Diazonium Salt Solution E->G F CuCN/NaCN solution at 60-70°C F->G H Hold at 60-70°C for 1-2 hours G->H I Crude Reaction Mixture H->I J Cool and Extract with Organic Solvent I->J K Wash and Dry Organic Layer J->K L Concentrate under Vacuum K->L M Crude Product L->M N Recrystallization or Distillation M->N O Pure this compound N->O

Caption: Pilot plant synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Check Diazotization Completion Start->Q1 A1_Yes Incomplete Q1->A1_Yes Yes A1_No Complete Q1->A1_No No Action1 Adjust NaNO2 stoichiometry Ensure T < 5°C A1_Yes->Action1 Q2 Evidence of Decomposition? (e.g., tar formation) A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Improve temperature control Use diazonium salt immediately A2_Yes->Action2 Q3 Check Sandmeyer Reaction Conditions A2_No->Q3 A3_Yes Suboptimal Q3->A3_Yes Yes Action3 Verify CuCN quality Optimize reaction temperature A3_Yes->Action3

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 3-chloro-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this challenging transformation.

Core Challenge: Substrate Reactivity

The primary challenge in performing nucleophilic aromatic substitution on this compound lies in the electronic properties of the substrate. For a classical SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] In this compound, the electron-withdrawing nitrile (-CN) group is in the meta position, which offers no resonance stabilization to the Meisenheimer intermediate, the key intermediate in the SNAr mechanism.[4] Furthermore, the methoxy (-OCH3) group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Consequently, classical SNAr reactions on this substrate are often sluggish and require forcing conditions.

This guide will address these challenges by providing troubleshooting for classical SNAr attempts and detailing alternative, more effective protocols such as Buchwald-Hartwig amination and Ullmann-type couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution reaction with this compound showing low to no conversion?

A1: The low reactivity of this compound towards classical SNAr is the most likely cause. The cyano group is meta to the chlorine, providing poor activation, and the methoxy group is electron-donating, deactivating the ring.[4] High temperatures and strong bases are often necessary to drive the reaction.[2] If you are using standard SNAr conditions (e.g., a nucleophile with a moderate base like K2CO3 in a polar aprotic solvent at moderate temperatures), you will likely observe low conversion.

Q2: I am observing the formation of multiple unidentified byproducts in my reaction. What are the possible side reactions?

A2: Common side reactions in SNAr and related coupling reactions include:

  • Hydrolysis: If water is present, the nitrile group can be hydrolyzed to an amide or carboxylic acid, especially under basic conditions at elevated temperatures.[1]

  • Benzyne Formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition reaction via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[1]

  • Reaction with Solvent: If a nucleophilic solvent is used with a strong base, the solvent itself may compete with the intended nucleophile.[1]

  • Ligand Decomposition or Side Reactions: In catalytic reactions like Buchwald-Hartwig, impurities in the amine starting material can deactivate the catalyst.[5] Also, the choice of base is crucial as some protecting groups can be sensitive to strong bases at high temperatures.[6]

Q3: Are there more effective methods than classical SNAr for the amination of this compound?

A3: Yes, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are generally more effective for unactivated aryl chlorides.[7][8] These methods do not rely on the electronic activation of the aryl halide in the same way as classical SNAr and can proceed under milder conditions with a broader range of amines.[7][8]

Q4: What is the best leaving group for a classical SNAr reaction?

A4: Contrary to SN1/SN2 reactions, fluoride is often the best leaving group in classical SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[1] The general reactivity trend for halogens in SNAr is F > Cl ≈ Br > I.[1]

Troubleshooting Guides

Troubleshooting Low Yield in Classical SNAr

If you are committed to a classical SNAr approach and are experiencing low yields, consider the following troubleshooting steps:

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient activation of the substrate.Increase reaction temperature and/or use a stronger base (e.g., NaH, KHMDS). Be aware of potential side reactions at higher temperatures.
Poor leaving group ability for SNAr.While chlorine is a viable leaving group, a fluoro-substituted analog would be more reactive in a classical SNAr context.[1]
Nucleophile is not potent enough.Use a stronger nucleophile or increase its concentration.
Product Decomposition Reaction temperature is too high.Optimize the temperature by running the reaction at lower temperatures for longer times.
Product is sensitive to the base used.Screen different bases to find one that is effective for the reaction but does not lead to product degradation.
Difficult Purification Presence of high-boiling solvents (e.g., DMSO, DMF).Perform an aqueous work-up to remove water-soluble impurities. If the product is an amine, an acid wash can help in its separation.[9]
Complex mixture of byproducts.Flash column chromatography is often effective for separating the desired product from byproducts. The polarity of the mobile phase can be adjusted for optimal separation.[9]

Troubleshooting Decision Tree for Low Yield in SNAr of this compound

Troubleshooting_Low_Yield start Low Yield or No Reaction check_conditions Are you using forcing conditions? (High Temp >100°C, Strong Base) start->check_conditions side_reactions Are there signs of side reactions (e.g., multiple spots on TLC)? start->side_reactions increase_conditions Increase temperature and/or use a stronger base (e.g., NaH). check_conditions->increase_conditions No alternative_methods Consider alternative methods: Buchwald-Hartwig or Ullmann Coupling. check_conditions->alternative_methods Yes increase_conditions->start Re-run Experiment buchwald Use a Pd catalyst with a suitable ligand (e.g., XPhos) and a strong base (e.g., NaOtBu). alternative_methods->buchwald Amination Reaction ullmann Use a Cu catalyst (e.g., CuI) with a ligand (e.g., an amino acid or diamine) and a base. alternative_methods->ullmann Amination or Alkoxylation purification_issues Optimize purification. Use column chromatography. side_reactions->purification_issues Yes check_reagents Check purity of starting materials and ensure anhydrous conditions. side_reactions->check_reagents No

Caption: Troubleshooting decision tree for low yield in SNAr reactions of this compound.

Experimental Protocols

Given the challenges with classical SNAr, the following protocols for Buchwald-Hartwig amination and Ullmann-type coupling are recommended for the substitution of the chloro group in this compound with an amine.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of aryl chlorides and should be optimized for the specific amine being used.[10]

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv) or a pre-catalyst.

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous toluene

    • Schlenk flask or sealed tube, magnetic stirrer, heating mantle, and inert atmosphere (N2 or Ar).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2, XPhos, and NaOtBu.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Set up dry glassware under inert atmosphere. start->setup add_reagents Add Pd catalyst, ligand, base, and solvent. setup->add_reagents add_substrates Add this compound and amine. add_reagents->add_substrates reaction Heat reaction mixture (100-120°C). add_substrates->reaction monitor Monitor reaction progress (TLC, GC-MS). reaction->monitor monitor->reaction Incomplete workup Cool, quench with water, and perform aqueous workup. monitor->workup Complete purification Purify by column chromatography. workup->purification end End purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Protocol 2: Ullmann-Type Coupling

This protocol is based on modern Ullmann-type C-N coupling reactions which utilize a ligand to facilitate the reaction under milder conditions than traditional Ullmann reactions.[11]

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Amine (1.5 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • L-Proline or a diamine ligand (0.2 equiv)

    • Potassium carbonate (K2CO3) or another suitable base (2.0 equiv)

    • Anhydrous DMSO or another suitable polar aprotic solvent

    • Reaction vial or flask, magnetic stirrer, heating mantle.

  • Procedure:

    • To a reaction vial, add CuI, the ligand, K2CO3, this compound, and the amine.

    • Add anhydrous DMSO.

    • Seal the vial and heat the reaction mixture to 100-130 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Due to the lack of specific literature data for the nucleophilic aromatic substitution of this compound, the following table presents representative yields for the amination of other aryl chlorides with varying degrees of activation to provide a comparative context.

Aryl ChlorideNucleophileCatalyst/ConditionsYield (%)Reference
4-ChlorotolueneMorpholinePd(dba)2, XPhos, NaOtBu, Toluene, reflux94[10]
1-Chloro-4-nitrobenzeneDimethylamineKOH, DMF, 95 °C98[7]
1-Chloro-3-nitrobenzeneDimethylamineKOH, DMF, 95 °C85[7]
1-Chloro-2-nitrobenzeneDimethylamineKOH, DMF, 95 °C95[7]
Various Aryl ChloridesAnilinesCuI/6-hydroxy picolinohydrazide, 100 °CGood to Excellent[11]

Signaling Pathways and Logical Relationships

Electronic Effects on the SNAr of this compound

Electronic_Effects substrate This compound cn_group Cyano (-CN) Group (meta-position) substrate->cn_group has och3_group Methoxy (-OCH3) Group (meta-position) substrate->och3_group has reactivity Low Reactivity in Classical SNAr cn_group->reactivity Weakly activating (meta) och3_group->reactivity Deactivating (electron-donating)

Caption: Diagram illustrating the electronic effects of the substituents on the reactivity of this compound in classical SNAr.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions with 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative catalysts for cross-coupling reactions involving 3-chloro-5-methoxybenzonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various catalytic systems to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are alternative catalysts to traditional palladium systems sought for cross-coupling with this compound?

A1: While palladium catalysts are widely used, there is a growing interest in alternatives due to several factors.[1] Nickel catalysts, for instance, are more earth-abundant and cost-effective.[2][3] Copper-based systems offer different reactivity profiles and can sometimes be performed under milder, aerobic conditions.[4][5] Exploring these alternatives can lead to more sustainable, economical, and efficient synthetic routes.

Q2: What are the main challenges when using this compound as a substrate in cross-coupling reactions?

A2: this compound presents a unique challenge due to the presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group. This electronic push-pull effect can influence the reactivity of the C-Cl bond, potentially making oxidative addition, a key step in many catalytic cycles, more difficult compared to simple aryl chlorides.[6] The nitrile group can also potentially coordinate to the metal center and inhibit catalysis.[7]

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the first troubleshooting steps?

A3: When encountering low yields in Suzuki-Miyaura couplings, several factors should be investigated.[8] First, ensure your palladium catalyst is active and that the precatalyst is properly reduced to the active Pd(0) species in situ.[8] Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid, so ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere.[8] The choice of base is also critical; for challenging aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. Finally, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to promote the challenging oxidative addition of aryl chlorides.[9]

Q4: What are common side reactions in Buchwald-Hartwig amination with substrates like this compound?

A4: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom.[10] This can be more prevalent at higher temperatures or with certain catalyst-ligand combinations. Another potential side reaction is the formation of biphenyl compounds through self-coupling of the aryl halide. Careful optimization of the reaction conditions, including temperature, base, and ligand choice, can help to minimize these unwanted side reactions.

Q5: Can I use copper catalysts for the cross-coupling of this compound?

A5: Yes, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be an alternative for forming C-O, C-N, and C-S bonds.[4][5] These reactions often require higher temperatures than palladium-catalyzed couplings but can be advantageous in certain situations.[4] Modern protocols often use soluble copper catalysts with specific ligands to improve reactivity and lower reaction temperatures.[4]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

dot graph TD { A[Low or No Product] --> B{Check Catalyst Activity}; B --> C{Use Active Precatalyst e.g., Pd(OAc)₂/Ligand or Preformed Catalyst}; B --> D{Ensure Proper Degassing of Solvent & Inert Atmosphere}; A --> E{Optimize Base}; E --> F[Try Stronger Bases: K₃PO₄, Cs₂CO₃]; A --> G{Optimize Ligand}; G --> H[Use Bulky, Electron-Rich Ligands e.g., SPhos, XPhos, RuPhos]; A --> I{Increase Reaction Temperature}; I --> J[Incrementally increase temperature e.g., 80°C to 110°C]; }

A troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Catalyst Deactivation in Buchwald-Hartwig Amination

dot graph TD { A[Reaction Stalls or is Incomplete] --> B{Potential Catalyst Deactivation}; B --> C{Check for Oxygen Contamination}; C --> D[Ensure Rigorous Inert Atmosphere]; B --> E{Product Inhibition?}; E --> F[Consider Higher Catalyst Loading in some cases]; B --> G{Ligand Degradation?}; G --> H[Use more robust ligands e.g., Biarylphosphines]; B --> I{Insoluble Species Formation?}; I --> J[Screen different solvents to improve solubility]; }

A guide to troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

Alternative Catalyst Systems: Data Summary

The following tables summarize quantitative data for various alternative catalyst systems for cross-coupling reactions with substrates similar to this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016-24>80[11]
Pd₂(dba)₃XPhosK₃PO₄Dioxane808-1685-95[12]
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O80-10012-2475-85[13]
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O800.5~95[7]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃RuPhosNaOtBuToluene8010 minHigh[14]
Pd(OAc)₂P(t-Bu)₃NaOtBuToluene70-High[15]
[Pd(IPr)Cl₂]₂-NaOtBuDioxane100-High[15]
Pd(OAc)₂MorDalPhosCs₂CO₃Toluene11024~90[1]

Table 3: Sonogashira Coupling of Aryl Chlorides

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-Good[16]
Pd(PPh₃)₄CuIEt₃NToluene50-Good[17]
PdCl₂(PPh₃)₂NoneTBAFSolvent-freeRT<1Moderate to Excellent

Table 4: Nickel-Catalyzed Cross-Coupling of Aryl Chlorides

Ni CatalystCoupling PartnerLigandSolventTemp (°C)Yield (%)Ref.
NiCl₂(PCy₃)₂Arylboronic acidPCy₃2-Me-THF100Good to Excellent[6]
Ni(acac)₂Phenylmagnesium bromidedppfTHFRT97[2]
NiCl₂·(H₂O)₁.₅tert-Alkylmagnesium halideNHC--1090[18]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Add aryl chloride (1.0 eq.), boronic acid (1.2 eq.),\n base (2.0 eq.), and solvent to an oven-dried flask."]; B [label="2. Degas the mixture by bubbling with an inert gas\n (Ar or N₂) for 15-30 minutes."]; C [label="3. Add Pd catalyst (e.g., Pd(OAc)₂) and ligand\n under a positive pressure of inert gas."]; D [label="4. Heat the reaction to the desired temperature\n with vigorous stirring."]; E [label="5. Monitor reaction progress by TLC or GC-MS."]; F [label="6. Upon completion, cool to RT, dilute with organic solvent,\n and wash with water and brine."]; G [label="7. Dry the organic layer, concentrate, and purify\n by column chromatography."]; A -> B -> C -> D -> E -> F -> G; }

A general experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask under a positive flow of inert gas.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. To a Schlenk tube, add the aryl chloride (1.0 eq.),\n the amine (1.2 eq.), and a strong base (1.4 eq.)."]; B [label="2. Evacuate and backfill the tube with an inert gas\n (Ar or N₂) three times."]; C [label="3. Add the palladium precatalyst and ligand,\n followed by the anhydrous solvent via syringe."]; D [label="4. Heat the reaction mixture to the desired temperature\n (typically 80-110°C) with vigorous stirring."]; E [label="5. Monitor the reaction's progress using TLC or GC-MS."]; F [label="6. After completion, cool to room temperature and quench\n by the slow addition of water."]; G [label="7. Extract the product with an organic solvent, wash,\n dry, concentrate, and purify by chromatography."]; A -> B -> C -> D -> E -> F -> G; }

A general experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (e.g., piperidine, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., RuPhos, 0.03 mmol, 3 mol%) under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This technical support center provides a starting point for exploring alternative catalysts for cross-coupling reactions with this compound. Researchers are encouraged to use the provided information as a guide and to optimize conditions for their specific applications.

References

Technical Support Center: Managing Exothermic Reactions with 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing temperature control during exothermic reactions involving 3-Chloro-5-methoxybenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Disclaimer

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than anticipated, and the cooling system is unable to keep up. What should I do?

A: A rapid and uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation that demands immediate and decisive action to prevent equipment failure, fire, or explosion.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reactants.[2] This is the first and most critical step to prevent further heat generation.

  • Enhance Cooling: Maximize the cooling capacity of your reactor. This can involve increasing the flow rate of the coolant or switching to a colder cooling medium if your system allows.

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, initiate an emergency quenching procedure. This typically involves the rapid addition of a predetermined, cold, and inert solvent to dilute and cool the reaction mixture.

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the potential emergency. If the temperature cannot be brought under control, follow your laboratory's established emergency shutdown and evacuation procedures.[2]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.

  • Perform Calorimetry Studies: Conduct reaction calorimetry to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is crucial for safe scale-up.

  • Re-evaluate Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale and exothermicity of the reaction.

Issue 2: Slower Than Expected Initial Temperature Increase Followed by a Sudden Spike

Q: After starting the addition of a reagent to this compound, the temperature barely changed, so I increased the addition rate. Now, the temperature is spiking rapidly. What is happening?

A: This situation is characteristic of an "induction period," an initial slow phase of a reaction that later accelerates.[3] The initial lack of a temperature rise can be deceptive, leading to an accumulation of unreacted reagents. Once the reaction initiates, the excess reagent reacts rapidly, causing a sudden and dangerous temperature spike.

Immediate Actions:

  • Stop Reagent Addition Immediately.

  • Apply Maximum Cooling to try and manage the temperature spike.

  • Be Prepared for Emergency Quenching as described in the previous section.

Prevention:

  • Controlled Initial Addition: When dealing with a new or scaled-up reaction, add only a small portion (5-10%) of the limiting reagent and wait for a clear indication of reaction initiation (e.g., a steady temperature increase) before proceeding with the rest of the addition in a controlled manner.[3]

  • Patience is Key: Do not increase the addition rate if an exotherm is not immediately observed.[3]

  • Thorough Mixing: Ensure efficient stirring to prevent localized concentration buildups and promote even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions involving this compound?

A1: The primary hazards stem from the potential for a thermal runaway.[1] This can lead to:

  • Pressure Build-up: Rapid temperature increases can cause the solvent to boil or generate gaseous byproducts, leading to a dangerous increase in pressure within a closed system.[1]

  • Fire and Explosion: If the temperature exceeds the auto-ignition temperature of the solvent or reactants, it can lead to a fire or explosion.[1]

  • Release of Toxic Substances: A loss of containment can release hazardous materials into the laboratory environment.[1]

Q2: How can I estimate the potential exotherm of a reaction with this compound before running it?

A2: While specific data is not available, you can take the following steps:

  • Literature Review: Search for analogous reactions with structurally similar compounds to get a qualitative idea of the potential exotherm.

  • Computational Modeling: Use software to estimate the heat of reaction.

  • Small-Scale Calorimetry: The most reliable method is to use a reaction calorimeter (e.g., a THT RC1 or similar instrument) on a small scale to measure the heat flow accurately.

Q3: What are the key parameters to control during an exothermic reaction?

A3: The key parameters to monitor and control are:

  • Temperature: Continuous monitoring of the internal reaction temperature is crucial.[4]

  • Reagent Addition Rate: A slow and controlled addition rate is essential to manage the rate of heat generation.[2][4]

  • Stirring/Mixing: Efficient agitation prevents the formation of hot spots and ensures uniform temperature distribution.[2]

  • Cooling System Performance: Monitor the inlet and outlet temperatures of your cooling fluid to ensure the system is removing heat effectively.

Q4: How does the choice of solvent affect temperature control?

A4: The solvent plays a significant role in managing the reaction exotherm:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise.

  • Boiling Point: A solvent with a higher boiling point provides a larger operating window before boiling becomes a concern. However, a runaway reaction in a high-boiling solvent can reach a much higher, more dangerous temperature.

  • Viscosity: Low viscosity solvents generally allow for better mixing and heat transfer.

  • Dilution: A larger volume of solvent can act as a heat sink, but may also slow down the reaction rate.[2]

Illustrative Quantitative Data

The following tables provide hypothetical calorimetric data for a representative exothermic reaction (e.g., nitration) of this compound. This data is for illustrative purposes only and should not be considered factual.

Table 1: Hypothetical Reaction Calorimetry Data

ParameterValueUnit
Heat of Reaction (ΔHr)-150kJ/mol
Adiabatic Temperature Rise (ΔTad)120°C
Maximum Temperature of Synthesis Reaction (MTSR)85°C
Heat Capacity of Reaction Mixture (Cp)1.8J/g·K

Table 2: Illustrative Safe Operating Parameters

ParameterRecommended ValueUnit
Initial Reaction Temperature10°C
Reagent Addition Time2 - 4hours
Maximum Allowable Process Temperature30°C
Emergency Cooling MediumDry Ice / AcetoneN/A

Illustrative Experimental Protocols

The following is a representative protocol for a nitration reaction of this compound. This is a generalized procedure and must be adapted based on a thorough risk assessment.

Protocol: Nitration of this compound (Illustrative Example)
  • Reactor Setup:

    • Equip a 1 L, 3-necked round-bottom flask with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water or a controlled cooling system).

  • Initial Charge:

    • Charge the flask with this compound (0.1 mol) and a suitable solvent (e.g., 250 mL of concentrated sulfuric acid) under a nitrogen atmosphere.

    • Begin stirring and cool the mixture to 0-5 °C.

  • Reagent Addition:

    • Prepare a nitrating mixture of fuming nitric acid (0.11 mol) and concentrated sulfuric acid (50 mL) in the dropping funnel and pre-cool it.

    • Add the nitrating mixture dropwise to the stirred solution of this compound over 2-3 hours.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. If the temperature approaches this limit, stop the addition until the temperature is lowered.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • The product will precipitate and can be collected by filtration.

    • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.

Visualizations

Experimental Workflow for Temperature Management

G cluster_prep Preparation cluster_execution Execution cluster_completion Completion prep_reagents Prepare & Pre-cool Reagents setup_reactor Setup Reactor & Cooling System prep_reagents->setup_reactor start_stirring Start Stirring & Cool to Setpoint setup_reactor->start_stirring start_addition Begin Slow Reagent Addition start_stirring->start_addition monitor_temp Continuously Monitor Temperature start_addition->monitor_temp adjust_rate Adjust Addition Rate Based on Exotherm monitor_temp->adjust_rate Temp Stable complete_addition Complete Addition monitor_temp->complete_addition Addition Finished adjust_rate->monitor_temp stir_to_completion Stir at Temperature complete_addition->stir_to_completion workup Safe Quench & Work-up stir_to_completion->workup

Caption: Workflow for managing temperature during an exothermic reaction.

Troubleshooting a Temperature Excursion

G start Temperature Rises Above Setpoint stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_decreases Temperature Decreasing? max_cooling->temp_decreases continue_monitoring Continue Monitoring temp_decreases->continue_monitoring Yes emergency_quench Initiate Emergency Quench temp_decreases->emergency_quench No evacuate Follow Emergency Procedures & Evacuate emergency_quench->evacuate

References

Technical Support Center: Isolating Pure 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 3-Chloro-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The most common impurities will depend on the synthetic route employed. A plausible route is the nucleophilic aromatic substitution of 3,5-dichlorobenzonitrile with sodium methoxide. In this case, the primary impurities would be:

  • Unreacted starting material: 3,5-dichlorobenzonitrile

  • Double substitution product: 3,5-dimethoxybenzonitrile

  • Solvent residues: From the reaction and work-up.

If the synthesis involves methylation of 3-chloro-5-hydroxybenzonitrile, the main impurity would be the unreacted starting material.

Q2: My isolated product is an oil, but it is expected to be a solid. What should I do?

A2: this compound is a solid at room temperature. If your product is an oil, it is likely due to the presence of impurities which can act as a eutectic mixture, depressing the melting point. It is recommended to attempt purification by column chromatography to remove these impurities.

Q3: How can I effectively remove the unreacted 3,5-dichlorobenzonitrile?

A3: Both recrystallization and column chromatography can be effective. Since 3,5-dichlorobenzonitrile is less polar than the desired product, it will have different solubility properties and will elute faster during column chromatography.

Q4: I am having trouble separating the desired product from the double substitution byproduct, 3,5-dimethoxybenzonitrile. What do you suggest?

A4: These two compounds have very similar polarities, making separation by column chromatography challenging. A slow, careful gradient elution with a low-polarity solvent system is recommended. Alternatively, fractional recrystallization with a carefully selected solvent system may be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Problem 1: Low yield after aqueous work-up.
Possible Cause Solution
Incomplete extraction of the product from the aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane.
Product precipitation in the aqueous layer if the pH is not optimal.Ensure the aqueous layer is neutral before extraction.
Problem 2: Difficulty in achieving crystallization during recrystallization.
Possible Cause Solution
The chosen solvent is too good a solvent for the compound.Try a solvent system where the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.
The concentration of the solution is too low.Evaporate some of the solvent to increase the concentration.
Presence of significant impurities inhibiting crystal lattice formation.Purify the crude product by column chromatography first to remove the bulk of the impurities.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Problem 3: Co-elution of impurities during column chromatography.

| Possible Cause | Solution | | The solvent system is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. | | The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | | The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.

1. Solvent Screening:

  • Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves.
  • If the solid dissolves readily at room temperature, the solvent is too good.
  • If the solid is insoluble, heat the test tube. If it dissolves when hot, it is a potentially good solvent.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
  • For mixed solvent systems, dissolve the crude product in a small amount of a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Heat to clarify and then cool.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or solvent system) in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

1. Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel.
  • Pre-elute the column with the starting solvent system.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully load the sample onto the top of the silica gel.

3. Elution:

  • Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities and their Relative Polarities

Compound Structure Relative Polarity
3,5-Dichlorobenzonitrile (Starting Material)Cl-C₆H₃(CN)-ClLow
This compound (Product) Cl-C₆H₃(CN)-OCH₃ Medium
3,5-Dimethoxybenzonitrile (Byproduct)CH₃O-C₆H₃(CN)-OCH₃Medium-High

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Purification Choice cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Product Crude_Product->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Spots are well-separated and impurities are minor Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple spots or significant impurities Pure_Solid_R Pure Solid Product Recrystallization->Pure_Solid_R Pure_Solid_C Pure Solid Product Column_Chromatography->Pure_Solid_C Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions_impure Solutions for Impurity cluster_solutions_low_yield Solutions for Low Yield Start Purification Unsuccessful Analyze_TLC Analyze TLC of crude and purified material Start->Analyze_TLC Check_Yield Check Yield Start->Check_Yield Impure_Product Product is Impure Analyze_TLC->Impure_Product Low_Yield Yield is Low Check_Yield->Low_Yield Optimize_Chroma Optimize Chromatography (solvent gradient, column size) Impure_Product->Optimize_Chroma Re_Recrystallize Re-recrystallize with different solvent Impure_Product->Re_Recrystallize Check_Workup Review Work-up Procedure (extractions, pH) Low_Yield->Check_Workup Optimize_Recrystallization Optimize Recrystallization (solvent volume, cooling rate) Low_Yield->Optimize_Recrystallization

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxybenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Chloro-5-methoxybenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of prominent synthetic routes to this intermediate, offering detailed experimental protocols, quantitative data, and an objective evaluation of each method's advantages and disadvantages.

This document outlines three primary synthetic pathways to this compound: a modern Palladium-Catalyzed Decarbonylative Cyanation, the classical Sandmeyer Reaction, and a proposed Nucleophilic Aromatic Substitution. Each route is presented with its experimental protocol and performance data to aid in selecting the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents Yield (%) Purity Scalability Key Advantages Key Disadvantages
1. Palladium-Catalyzed Decarbonylative Cyanation 3-Chloro-5-methoxybenzoic acidTMSCN, Pd(PPh₃)₄, dppp, Et₃N, Piv₂O77%[1]High (purified by PTLC)Lab to medium scaleGood yield, direct conversion of a carboxylic acid.Requires expensive palladium catalyst and ligands, high temperature.
2. Sandmeyer Reaction 3-Chloro-5-methoxyanilineNaNO₂, mineral acid, CuCN~72%[2]Good (recrystallized)Lab to large scaleWell-established, uses readily available starting materials.Diazonium intermediates can be unstable, use of toxic cyanide salts.
3. Nucleophilic Aromatic Substitution (Proposed) 3,5-DichlorobenzonitrileSodium methoxideNot reportedPotentially highPotentially scalableUses relatively inexpensive reagents.Requires forcing conditions (high temperature), potential for side products.

Route 1: Palladium-Catalyzed Decarbonylative Cyanation

This modern approach offers a direct conversion of a carboxylic acid to a nitrile, bypassing the need for an amino group precursor. The reaction proceeds via a palladium-catalyzed decarbonylative cyanation.

Experimental Protocol

In a reaction vessel, 3-chloro-5-methoxybenzoic acid (0.2 mmol), trimethylsilyl cyanide (TMSCN, 0.3 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol), 1,3-bis(diphenylphosphino)propane (dppp, 0.02 mmol), triethylamine (Et₃N, 0.04 mmol), and pivalic anhydride (Piv₂O, 0.24 mmol) are combined in cyclohexane (2 mL).[1] The reaction mixture is heated at 150 °C for 12 hours.[1] After cooling to room temperature, the mixture is concentrated under reduced pressure. The desired product is then isolated and purified by preparative thin-layer chromatography (PTLC) on silica gel using a petroleum ether/ethyl acetate (20:1) eluent.[1]

Performance Data
  • Yield: 77%[1]

  • Purity: High, as the product is isolated via preparative chromatography.[1]

  • Product Characteristics: White solid with a melting point of 52.3–53.1 °C.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 3-Chloro-5-methoxybenzoic_acid 3-Chloro-5-methoxybenzoic acid reaction_mixture 3-Chloro-5-methoxybenzoic_acid->reaction_mixture TMSCN TMSCN TMSCN->reaction_mixture Pd_catalyst Pd(PPh₃)₄, dppp Pd_catalyst->reaction_mixture Base_and_anhydride Et₃N, Piv₂O Base_and_anhydride->reaction_mixture Cyclohexane Cyclohexane, 150°C, 12h Cyclohexane->reaction_mixture This compound This compound reaction_mixture->this compound Decarbonylative Cyanation

Diagram 1: Palladium-Catalyzed Decarbonylative Cyanation Workflow

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a classical and widely used method for the synthesis of aryl halides and nitriles from aryl diazonium salts.[3][4] This route utilizes 3-chloro-5-methoxyaniline as the starting material.

Experimental Protocol

3-Chloro-5-methoxyaniline is dissolved in a dilute mineral acid (e.g., hydrochloric acid) and cooled to 0-10 °C.[2] An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The resulting diazonium salt solution is subsequently added to a solution of cuprous cyanide (CuCN) to yield this compound.[2] The crude product is then isolated and purified, typically by recrystallization from a suitable solvent such as hexanes.[2]

Performance Data
  • Yield: Approximately 72%[2]

  • Purity: Good, achievable through recrystallization.[2]

G cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_product Product 3-Chloro-5-methoxyaniline 3-Chloro-5-methoxyaniline Diazonium_salt Diazonium Salt Intermediate 3-Chloro-5-methoxyaniline->Diazonium_salt Diazotization NaNO2_HCl NaNO₂, HCl 0-10°C NaNO2_HCl->3-Chloro-5-methoxyaniline This compound This compound Diazonium_salt->this compound Sandmeyer Reaction CuCN CuCN CuCN->Diazonium_salt

Diagram 2: Sandmeyer Reaction Workflow

Route 3: Nucleophilic Aromatic Substitution (Proposed)

Experimental Protocol (Proposed)

3,5-Dichlorobenzonitrile would be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.[5] Sodium methoxide is then added, and the reaction mixture is heated to a temperature in the range of 90-100 °C for several hours.[5] The progress of the reaction would be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture would be cooled, and the product isolated by aqueous workup and extraction with an organic solvent. Further purification could be achieved by recrystallization or column chromatography.

Anticipated Performance
  • Yield: Expected to be moderate to good based on analogous reactions.

  • Purity: Dependent on the selectivity of the monosubstitution and the effectiveness of the purification method.

G cluster_start Starting Material cluster_reagents Reagent cluster_conditions Conditions cluster_product Product 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile reaction_mixture 3,5-Dichlorobenzonitrile->reaction_mixture Sodium_methoxide Sodium methoxide Sodium_methoxide->reaction_mixture Solvent_temp DMSO or Methanol 90-100°C Solvent_temp->reaction_mixture This compound This compound reaction_mixture->this compound Nucleophilic Aromatic Substitution

Diagram 3: Nucleophilic Aromatic Substitution Workflow

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research or development project. The Palladium-Catalyzed Decarbonylative Cyanation offers a high-yielding and direct approach, particularly suitable for laboratory to medium-scale synthesis where the cost of the catalyst is not prohibitive. The Sandmeyer Reaction represents a robust and scalable classical method, ideal for larger-scale production, provided that the handling of diazonium salts and cyanide is managed appropriately. The proposed Nucleophilic Aromatic Substitution route presents a potentially cost-effective alternative, though further optimization and validation would be required to ascertain its efficiency and selectivity. This guide provides the necessary data and protocols to make an informed decision based on factors such as yield, purity, cost, scalability, and safety considerations.

References

Comparative Guide to the Synthesis of 3-Chloro-5-methoxybenzonitrile: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four alternative synthetic routes to 3-Chloro-5-methoxybenzonitrile, a key intermediate in the development of various pharmaceuticals. The selection of an optimal synthetic pathway is critical and depends on factors such as starting material availability, scalability, cost, and safety. This document presents a detailed analysis of Nucleophilic Aromatic Substitution, the Sandmeyer Reaction, synthesis from the corresponding aldehyde, and Palladium-Catalyzed Cyanation, supported by experimental data and protocols to inform your research and development decisions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
1. Nucleophilic Aromatic Substitution3,5-DichlorobenzonitrileSodium methoxide, Methanol, DMSO60-70 (estimated)1590-100Cost-effective starting material, straightforward procedure.Requires elevated temperatures, potential for side products if both chlorines react.
2. Sandmeyer Reaction3-Chloro-5-methoxyanilineNaNO₂, HCl, CuCN, KCN65-75 (estimated)4-60-5 (diazotization)Well-established and reliable method for introducing a nitrile group.Use of highly toxic cyanide salts, diazotization requires careful temperature control.
3. From 5-Chloro-3-methoxybenzaldehyde5-Chloro-3-methoxybenzaldehydeHydroxylamine hydrochloride, Acetic anhydride80-90 (overall)3-525-140Avoids the use of highly toxic cyanides in the final step.Two-step process, requires the synthesis of the starting aldehyde.
4. Palladium-Catalyzed Cyanation1-Bromo-3-chloro-5-methoxybenzenePd catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂, DMF>90 (typical)2-480-120High yields and functional group tolerance, milder conditions than traditional methods.High cost of palladium catalysts and ligands, requires inert atmosphere.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Nucleophilic Aromatic Substitution of 3,5-Dichlorobenzonitrile

Reaction Scheme:

Procedure:

  • To a solution of 3,5-dichlorobenzonitrile (1.0 eq) in a mixture of methanol and dimethyl sulfoxide (DMSO), add sodium methoxide (1.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Sandmeyer Reaction of 3-Chloro-5-methoxyaniline

The Sandmeyer reaction is a classic method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2][3]

Reaction Scheme:

Procedure:

Step 1: Diazotization

  • Dissolve 3-chloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with aqueous sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to yield this compound.

Synthesis from 5-Chloro-3-methoxybenzaldehyde

This two-step route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. This method avoids the use of highly toxic metal cyanides in the final step.

Reaction Scheme:

Procedure:

Step 1: Oxime Formation

  • To a solution of 5-chloro-3-methoxybenzaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 5-chloro-3-methoxybenzaldehyde oxime.

Step 2: Dehydration to Nitrile

  • To a flask containing the dried 5-chloro-3-methoxybenzaldehyde oxime (1.0 eq), add acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (around 140 °C) for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to give this compound.

Palladium-Catalyzed Cyanation

This modern approach offers high yields and excellent functional group tolerance. The choice of a suitable starting material with a good leaving group (e.g., bromine or iodine) is crucial.[4]

Reaction Scheme:

Procedure:

  • To a dried Schlenk tube, add 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and a suitable ligand if necessary.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 2-4 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford this compound.

Visualizing the Synthetic Selection Process

The choice of a synthetic route is a multifactorial decision. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key experimental and practical considerations.

G Synthetic Route Selection for this compound cluster_input Starting Point cluster_routes Synthetic Pathways cluster_decision Decision Criteria cluster_output Selected Method Start Identify Available Starting Material SNAr Nucleophilic Aromatic Substitution (from 3,5-Dichlorobenzonitrile) Start->SNAr Availability Sandmeyer Sandmeyer Reaction (from 3-Chloro-5-methoxyaniline) Start->Sandmeyer Availability Aldehyde From Aldehyde (from 5-Chloro-3-methoxybenzaldehyde) Start->Aldehyde Availability Pd_Cyanation Palladium-Catalyzed Cyanation (from Aryl Halide) Start->Pd_Cyanation Availability Cost Cost-Effectiveness SNAr->Cost Low-cost starting material Scale Scalability SNAr->Scale Safety Safety Concerns (Toxicity of Reagents) Sandmeyer->Safety High toxicity of cyanides Aldehyde->Safety Avoids toxic cyanides Pd_Cyanation->Cost High catalyst cost Yield Yield & Purity Requirements Pd_Cyanation->Yield High yield and purity Optimal_Route Optimal Synthetic Route Cost->Optimal_Route Safety->Optimal_Route Scale->Optimal_Route Yield->Optimal_Route

Caption: A decision-making workflow for selecting a synthetic route.

References

A Comparative Guide to the Synthesis and Reactivity of 3-Chloro-5-methoxybenzonitrile and 3-fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for understanding their behavior in different solvent systems and for their characterization.

Property3-Chloro-5-methoxybenzonitrile3-Fluoro-5-methoxybenzonitrile
CAS Number 473923-96-5439280-18-9
Molecular Formula C₈H₆ClNOC₈H₆FNO
Molecular Weight 167.59 g/mol 151.14 g/mol
Appearance SolidSolid
Melting Point Not reported98-100 °C[1]
Boiling Point Not reported203.5±25.0 °C

Synthesis of 3-Halo-5-methoxybenzonitriles

The synthesis of these two compounds typically starts from a common precursor, 3-amino-5-methoxybenzonitrile, and proceeds via well-established diazonium salt chemistry. The choice of the subsequent reaction determines the halogen substituent.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the introduction of a chlorine atom onto an aromatic ring.

Materials:

  • 3-Amino-5-methoxybenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxybenzonitrile via Balz-Schiemann Reaction

The Balz-Schiemann reaction is the classical method for introducing a fluorine atom onto an aromatic ring.

Materials:

  • 3-Amino-5-methoxybenzonitrile

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Sand

Procedure:

  • Dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq) at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension of the diazonium tetrafluoroborate salt for 30-60 minutes at 0-5 °C.

  • Collect the precipitated diazonium salt by filtration and wash it with cold water, cold ethanol, and finally cold diethyl ether.

  • Thoroughly dry the isolated diazonium salt.

  • Gently heat the dry diazonium tetrafluoroborate salt (mixed with sand for better heat transfer) until nitrogen evolution ceases. The thermal decomposition should be performed with caution behind a blast shield.

  • The crude 3-fluoro-5-methoxybenzonitrile can be purified by distillation or column chromatography.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of these compounds lies in their ability to undergo nucleophilic aromatic substitution, where the halogen atom is displaced by a nucleophile. The reactivity in SNAr reactions is significantly influenced by the nature of the halogen.

Theoretical Comparison:

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

  • Electronegativity Effect: Fluorine is the most electronegative halogen. This high electronegativity polarizes the C-F bond to a greater extent than the C-Cl bond, making the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack.

  • Intermediate Stabilization: The high electronegativity of fluorine also helps to stabilize the negative charge of the Meisenheimer complex through a strong inductive effect.

Based on these principles, 3-fluoro-5-methoxybenzonitrile is expected to be more reactive towards nucleophiles in SNAr reactions than this compound. This generally translates to faster reaction rates and/or the ability to perform the reaction under milder conditions (e.g., lower temperatures).

Quantitative Data (Hypothetical Comparison):

While direct comparative experimental data for these two specific compounds is scarce in the literature, the following table provides a hypothetical comparison of expected outcomes in a representative SNAr reaction with a common nucleophile like piperidine. These values are based on the established reactivity trends of aryl fluorides versus aryl chlorides.

ParameterThis compound3-Fluoro-5-methoxybenzonitrile
Reaction SNAr with PiperidineSNAr with Piperidine
Typical Conditions K₂CO₃, DMF, 100-120 °CK₂CO₃, DMF, 80-100 °C
Reaction Time 12-24 hours4-8 hours
Expected Yield 70-85%85-95%
Experimental Protocol: Representative SNAr Reaction with an Amine Nucleophile

This protocol can be adapted to compare the reactivity of the two title compounds.

Materials:

  • 3-Halo-5-methoxybenzonitrile (chloro or fluoro derivative)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-halo-5-methoxybenzonitrile (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C for the fluoro-derivative, 110 °C for the chloro-derivative) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzonitrile.

Visualizing Synthetic and Mechanistic Pathways

To further illustrate the synthetic utility and reaction mechanisms, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_chloro Sandmeyer Reaction cluster_fluoro Balz-Schiemann Reaction 3-Amino-5-methoxybenzonitrile 3-Amino-5-methoxybenzonitrile Diazotization (NaNO2, HCl) Diazotization (NaNO2, HCl) 3-Amino-5-methoxybenzonitrile->Diazotization (NaNO2, HCl) Diazotization (NaNO2, HBF4) Diazotization (NaNO2, HBF4) 3-Amino-5-methoxybenzonitrile->Diazotization (NaNO2, HBF4) CuCl CuCl Diazotization (NaNO2, HCl)->CuCl [1] This compound This compound CuCl->this compound [2] Thermal Decomposition Thermal Decomposition Diazotization (NaNO2, HBF4)->Thermal Decomposition [1] 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile Thermal Decomposition->3-Fluoro-5-methoxybenzonitrile [2]

Caption: Synthetic routes to 3-chloro- and 3-fluoro-5-methoxybenzonitrile.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (rate-determining step) ArylHalide Ar-X Intermediate [Ar(X)Nu]⁻ ArylHalide->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product - X⁻ LeavingGroup X⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

  • 3-Fluoro-5-methoxybenzonitrile is the preferred substrate for SNAr reactions due to its higher reactivity, which can lead to shorter reaction times, milder conditions, and potentially higher yields. This makes it an excellent choice for sensitive substrates or when reaction efficiency is a primary concern.

  • This compound , while less reactive in SNAr, may be a more cost-effective option and is readily synthesized via the robust Sandmeyer reaction. Its lower reactivity can also be advantageous in cases where selectivity is required in the presence of other reactive functional groups.

Ultimately, the decision should be guided by a careful evaluation of the desired reaction outcome, the cost and availability of starting materials, and the overall synthetic strategy. This guide provides the foundational information to make an informed choice between these two versatile building blocks.

References

A Comparative Guide to the Biological Activity of 3-Chloro-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of hypothetical derivatives of 3-chloro-5-methoxybenzonitrile, with data extrapolated from structurally similar compounds found in the literature. The core scaffold is 3-chloro-5-substituted-benzonitrile.

Compound IDR-Group at 5-positionBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference Compound Analogy
Parent -OCH3---This compound
D1 -OHAnticancerMCF-7 (Breast Cancer)IC50: 8.2 µMBenzoxazole derivative from 3-chloro-5-hydroxybenzonitrile[1]
D2 -OCH2-(2-pyridyl)AnticancerHCT116 (Colon Cancer)IC50: ~5-10 µM (estimated)Structurally related benzonitrile derivatives[2]
D3 -O-(4-chlorophenyl)AntimicrobialS. aureusMIC: 4 µg/mLQuinolone derivative from 3-chloro-5-hydroxybenzonitrile[1]
D4 -NH-(4-chlorophenyl)AntimicrobialE. coliMIC: ~10-20 µg/mL (estimated)Related N-phenylbenzonitrile analogs

Note: The quantitative data for derivatives D2 and D4 are estimations based on activities reported for compounds with similar structural motifs, as direct data for these specific this compound derivatives is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are standardized protocols commonly used in the evaluation of novel chemical entities.

1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

2. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or 28°C for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Logical Relationship of Derivative Activity

The following diagram illustrates the hypothetical structure-activity relationship based on the compiled data.

SAR_Diagram Parent This compound (Parent Compound) D1 Derivative 1 (-OH) Anticancer Activity (IC50: 8.2 µM) Parent->D1 Demethylation D3 Derivative 3 (-O-Aryl) Antimicrobial Activity (MIC: 4 µg/mL) D1->D3 Etherification

Caption: Structure-activity relationship of 3-chloro-5-cyanophenyl derivatives.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological screening of new chemical derivatives.

Workflow_Diagram cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Synthesis Chemical Derivatization Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

Caption: General workflow for synthesis and biological evaluation.

References

Spectroscopic Analysis of 3-Chloro-5-methoxybenzonitrile: A Comparative Guide to Confirming Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical step in the scientific process. This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Chloro-5-methoxybenzonitrile with that of structurally similar alternatives, supported by detailed experimental protocols. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can create a unique spectroscopic fingerprint to definitively identify this compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and observed quantitative data for this compound and its comparative compounds. This data is essential for distinguishing the target molecule from potential isomers or related substances.

Table 1: FT-IR Spectroscopic Data Comparison

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) for 3-MethoxybenzonitrileObserved Wavenumber (cm⁻¹) for 4-Chlorobenzonitrile
Aromatic C-H Stretch3100-3000~3070~3090
Aliphatic C-H Stretch (Methoxy)2950-2850~2940, 2835N/A
Nitrile (C≡N) Stretch2240-2220[1][2]~2230~2230
Aromatic C=C Bending1600-1450~1580, 1480~1590, 1480
C-O (Aryl Ether) Stretch1250-1200, 1050-1000~1250, 1040N/A
C-Cl Stretch800-600N/A~750

Table 2: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Proton EnvironmentExpected Chemical Shift (δ, ppm) for this compoundObserved Chemical Shift (δ, ppm) for 3-Methoxybenzonitrile[3]Observed Chemical Shift (δ, ppm) for 4-Chlorobenzonitrile[3]MultiplicityIntegration
Methoxy (-OCH₃)~3.83.83N/ASinglet3H
Aromatic H~7.0-7.37.13, 7.23, 7.377.47, 7.61Multiplets3H

Table 3: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Carbon EnvironmentExpected Chemical Shift (δ, ppm) for this compoundObserved Chemical Shift (δ, ppm) for 3-Methoxybenzonitrile[3]Observed Chemical Shift (δ, ppm) for 4-Chlorobenzonitrile[3]
Methoxy (-OCH₃)~5655.3N/A
Aromatic C-H~115-130116.6, 119.1, 124.2, 130.1129.6, 133.3
Aromatic C-Cl~135N/A139.4
Aromatic C-O~160159.4N/A
Aromatic C-CN~112112.9110.7
Nitrile (-CN)~118118.6117.9

Table 4: Mass Spectrometry Data Comparison

IonExpected m/z for this compoundObserved m/z for 3-MethoxybenzonitrileObserved m/z for 4-ChlorobenzonitrileNotes
[M]⁺167/169133137/139Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio is a key identifier.
[M-CH₃]⁺152/154118N/ALoss of the methyl group from the methoxy.
[M-Cl]⁺132N/A102Loss of the chlorine atom.
[M-CO]⁺139/141105N/ALoss of carbon monoxide from the methoxy group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is placed on the crystal, and the sample spectrum is acquired.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer. Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H NMR Data Acquisition:

  • The spectrometer is tuned to the proton frequency.

  • A standard one-pulse sequence is used to acquire the spectrum.

  • Key parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. ¹³C NMR Data Acquisition:

  • The spectrometer is tuned to the carbon frequency.

  • A proton-decoupled pulse program is used to acquire the spectrum, resulting in singlets for all carbon atoms.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set from 0 to 220 ppm.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction. Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. Data Acquisition:

  • The sample is injected into the GC, where it is vaporized and separated from the solvent.

  • The analyte enters the EI source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of this compound is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification (C≡N, C-O, C-Cl) FTIR->FTIR_Data NMR_Data Structural Elucidation (Proton & Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Isotopic Pattern) MS->MS_Data Confirmation Identity Confirmed FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-5-methoxybenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 3-Chloro-5-methoxybenzonitrile against other analytical techniques. Supporting experimental protocols and data are presented to aid in method selection and implementation for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like substituted benzonitriles.[1][2] This guide details a standard HPLC method for this compound, compares its performance with alternative methods, and discusses potential impurities arising from common synthetic routes.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on factors such as the nature of the impurities, the required sensitivity, and the analytical throughput. While HPLC is a primary method for purity and impurity profiling, other techniques offer complementary information.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- Wide applicability to non-volatile and thermally unstable compounds.- High resolution and sensitivity for separating complex mixtures.- Well-established and robust for quantitative analysis.[1][2]- May require longer analysis times compared to GC.- Solvent consumption can be significant.Primary method for purity determination and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.- Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3][4]- High sensitivity and specificity for identification of unknown volatile impurities.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.Analysis of residual solvents and volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.- Provides molecular weight and structural information for unknown impurities.- High sensitivity and selectivity.[2]- Higher cost and complexity compared to HPLC-UV.- Matrix effects can influence ionization and quantification.Identification and structural elucidation of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Provides unambiguous structure elucidation of the main compound and impurities.- Quantitative NMR (qNMR) can be used for purity determination without a reference standard.- Lower sensitivity compared to chromatographic methods.- Requires higher sample concentrations.Structural confirmation of the synthesized compound and characterization of isolated impurities.

Potential Impurities in Synthesized this compound

The impurity profile of this compound is highly dependent on the synthetic route employed. Understanding potential impurities is crucial for developing a specific and stability-indicating analytical method.

Common Synthetic Routes and Potential Impurities:

  • From 3,5-Dichloroaniline: This route typically involves diazotization followed by cyanation (Sandmeyer reaction) and subsequent methoxylation.

    • Potential Impurities:

      • Unreacted 3,5-dichloroaniline[5][6][7]

      • Isomeric chlorobenzonitriles

      • Phenolic byproducts from incomplete methoxylation

      • Residual reagents from the Sandmeyer reaction

  • From 3-Amino-5-chlorobenzonitrile: A similar route involving diazotization, hydroxylation, and subsequent methylation.

    • Potential Impurities:

      • Unreacted 3-amino-5-chlorobenzonitrile

      • 3-Chloro-5-hydroxybenzonitrile (demethylated impurity)

      • Isomeric impurities

  • Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).

    • Potential Degradation Products:

      • 3-Chloro-5-hydroxybenzonitrile (hydrolysis of the methoxy group)

      • 3-Chloro-5-methoxybenzamide (hydrolysis of the nitrile group)

Experimental Protocols

HPLC Method for Purity Assessment of this compound

This section details a robust reversed-phase HPLC (RP-HPLC) method suitable for the purity determination and impurity profiling of this compound.

Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water[8]
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of residual solvents from the synthesis process.

GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

Data Presentation

The following table summarizes the expected performance characteristics of the described HPLC method compared to GC-MS for impurity analysis.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.01%~0.001% (for volatile analytes)
Limit of Quantification (LOQ) ~0.03%~0.003% (for volatile analytes)
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98-102%95-105%

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Synthesized This compound B Dissolve in Acetonitrile/Water (50:50) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into HPLC system C->D E Separation on C18 column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate % Purity (Area Normalization) G->H I Identify and Quantify Impurities G->I J Final Report H->J Purity Report I->J

Caption: Workflow for HPLC-based purity assessment of this compound.

Logical Relationship of Analytical Techniques

G Figure 2. Interrelation of Analytical Techniques for Purity Assessment Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Primary Analysis GC-MS GC-MS Synthesized Compound->GC-MS NMR NMR Synthesized Compound->NMR Structural Info Purity Assay Purity Assay HPLC->Purity Assay Impurity Profile Impurity Profile HPLC->Impurity Profile Residual Solvents Residual Solvents GC-MS->Residual Solvents LC-MS LC-MS Unknown Impurity ID Unknown Impurity ID LC-MS->Unknown Impurity ID Structure Confirmation Structure Confirmation NMR->Structure Confirmation Impurity Profile->LC-MS For Identification

References

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxybenzonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-5-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an optimal synthetic pathway is crucial for cost-effective and efficient production. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Sandmeyer reaction and Nucleophilic Aromatic Substitution (SNAr), offering a cost-benefit analysis based on available experimental data.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: Sandmeyer ReactionPathway 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Chloro-5-methoxyaniline3,5-Dichlorobenzonitrile
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideSodium methoxide, Methanol
Reaction Steps 2 (Diazotization, Cyanation)1
Reported Yield Estimated 52-75% (based on analogous reactions)Potentially high (specific data not found)
Purity Good, requires purificationGood, requires purification
Estimated Cost of Starting Material Moderate to HighLow to Moderate
Estimated Reagent Cost ModerateLow
Overall Cost-Effectiveness Potentially higher cost due to multi-step nature and reagent prices.Potentially more cost-effective due to fewer steps and cheaper reagents, but yield is a critical unknown factor.
Safety Considerations Diazonium salt intermediates can be explosive. Copper(I) cyanide is highly toxic.Sodium methoxide is flammable and corrosive.

Pathway 1: The Sandmeyer Reaction from 3-Chloro-5-methoxyaniline

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves the diazotization of 3-chloro-5-methoxyaniline followed by a cyanation reaction catalyzed by a copper(I) salt.

Reaction Scheme:

Sandmeyer Reaction 3-Chloro-5-methoxyaniline 3-Chloro-5-methoxyaniline Diazonium Salt Diazonium Salt 3-Chloro-5-methoxyaniline->Diazonium Salt 1. NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound 2. CuCN

Caption: Sandmeyer reaction pathway for this compound.

Experimental Protocol (Adapted from general Sandmeyer reaction procedures):

Step 1: Diazotization of 3-Chloro-5-methoxyaniline

  • Suspend 3-chloro-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide solution).

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period of time (typically 30-60 minutes) to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Cost-Benefit Analysis:
  • Cost: The starting material, 3-chloro-5-methoxyaniline, can be moderately expensive. Copper(I) cyanide is also a significant cost factor and is highly toxic, requiring special handling and disposal procedures.

  • Benefits: The Sandmeyer reaction is a widely used and generally reliable method.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichlorobenzonitrile

This pathway involves the selective replacement of one of the chlorine atoms of 3,5-dichlorobenzonitrile with a methoxy group using sodium methoxide. The presence of the electron-withdrawing nitrile group facilitates this nucleophilic aromatic substitution.[4][5]

Reaction Scheme:

SNAr Reaction 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile This compound This compound 3,5-Dichlorobenzonitrile->this compound NaOCH3, Methanol Reflux

Caption: SNAr pathway for this compound.

Experimental Protocol (Adapted from general SNAr procedures):
  • Dissolve 3,5-dichlorobenzonitrile in a suitable solvent, typically methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess sodium methoxide with a dilute acid (e.g., hydrochloric acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Cost-Benefit Analysis:
  • Cost: The starting material, 3,5-dichlorobenzonitrile, is generally less expensive than 3-chloro-5-methoxyaniline. Sodium methoxide is also a relatively inexpensive bulk reagent.

  • Benefits: This is a one-step reaction, which is advantageous in terms of process time and simplicity.

Conclusion and Recommendations

Both the Sandmeyer reaction and Nucleophilic Aromatic Substitution present viable synthetic routes to this compound.

  • The Sandmeyer reaction is a classic and well-understood method. However, its multi-step nature, the use of a toxic and relatively expensive reagent (copper(I) cyanide), and the inherent safety risks associated with diazonium salts may render it less economically viable for large-scale production.

  • The Nucleophilic Aromatic Substitution (SNAr) pathway appears to be more promising from a cost-benefit perspective. It is a one-step process that utilizes cheaper starting materials and reagents. The primary challenge lies in optimizing the reaction conditions to ensure high selectivity for the mono-methoxylated product and to maximize the yield.

For researchers and drug development professionals, the choice of synthetic pathway will depend on the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling hazardous materials. For process development and scale-up, a thorough investigation into the optimization of the SNAr reaction is highly recommended to establish a more economical and efficient manufacturing process for this compound. Further experimental validation is necessary to determine the precise yields and purity profiles for both pathways to conduct a more definitive cost-benefit analysis.

References

Reactivity comparison of the chloro vs. methoxy group in 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selective functionalization of a key synthetic intermediate.

In the landscape of pharmaceutical and materials science research, the strategic modification of aromatic scaffolds is paramount. 3-Chloro-5-methoxybenzonitrile stands as a versatile building block, featuring two distinct functional groups—a chloro and a methoxy group—whose reactivities can be selectively harnessed. This guide provides an in-depth comparison of the reactivity of these two groups, supported by experimental data and detailed protocols, to aid chemists in designing efficient and selective synthetic routes.

Executive Summary of Reactivity

The chloro and methoxy groups on the this compound ring offer orthogonal reactivity profiles. The chloro group is an excellent handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In contrast, the methoxy group's primary reactivity lies in its cleavage to a hydroxyl group, although it can also participate in certain cross-coupling reactions under specific catalytic conditions. The presence of the electron-withdrawing nitrile group activates the ring for nucleophilic attack, particularly at the chloro-position, while the electron-donating nature of the methoxy group also influences the overall electronic properties of the aromatic system.[1][2][3]

Comparative Reactivity Data

The following tables summarize the key reactions and typical conditions for the selective functionalization of the chloro and methoxy groups in this compound.

Reaction TypeTarget GroupReagents and ConditionsProduct TypeTypical Yield (%)
Nucleophilic Aromatic Substitution (SNAr)ChloroNucleophile (e.g., R-NH2, R-OH), Base (e.g., K2CO3), Solvent (e.g., DMF, DMSO), HeatSubstituted Aminobenzonitrile or Phenoxybenzonitrile60-95%
Suzuki-Miyaura CouplingChloroArylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4), Solvent (e.g., Toluene/H2O)Biaryl70-90%
Buchwald-Hartwig AminationChloroAmine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene)N-Aryl Amine75-95%
Ether Cleavage (Demethylation)MethoxyLewis Acid (e.g., BBr3) or LiIPhenol80-95%
Kumada-Corriu CouplingMethoxyGrignard Reagent (e.g., ArMgBr), Ni catalyst (e.g., Ni(acac)2)Biaryl60-85%

Detailed Experimental Protocols

Nucleophilic Aromatic Substitution of the Chloro Group

This protocol describes a typical procedure for the displacement of the chloro group with an amine.

Procedure:

  • To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-3-amino-5-methoxybenzonitrile.

Palladium-Catalyzed Suzuki-Miyaura Coupling at the Chloro Position

This protocol outlines a general method for the formation of a C-C bond at the chloro position.

Procedure:

  • In a reaction vessel, this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol) are combined.[4]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 100 °C with vigorous stirring for 12-18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the biaryl product.

Demethylation of the Methoxy Group

This protocol provides a method for the selective cleavage of the methoxy group to the corresponding phenol.[5][6]

Procedure:

  • A mixture of this compound (1.0 mmol) and lithium iodide (3.0 mmol) in 2,4,6-collidine (5 mL) is heated to 170 °C for 4 hours.[6]

  • The reaction is cooled to room temperature and quenched by the slow addition of 10% aqueous HCl.

  • The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

  • The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography affords 3-chloro-5-hydroxybenzonitrile.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the key reaction types discussed.

experimental_workflow cluster_chloro Reactions at the Chloro Group start_chloro This compound snar Nucleophilic Aromatic Substitution (e.g., Amination, Etherification) start_chloro->snar Nucleophile, Base cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start_chloro->cross_coupling Boronic Acid/Amine, Pd Catalyst, Base product_snar 3-Substituted-5-methoxybenzonitrile snar->product_snar product_cc 3-Aryl/Alkyl-5-methoxybenzonitrile cross_coupling->product_cc

Selective functionalization pathways of the chloro group.

experimental_workflow_methoxy cluster_methoxy Reactions at the Methoxy Group start_methoxy This compound demethylation Ether Cleavage (Demethylation) start_methoxy->demethylation LiI or BBr3 kumada Kumada Coupling (C-O Activation) start_methoxy->kumada Grignard Reagent, Ni Catalyst product_phenol 3-Chloro-5-hydroxybenzonitrile demethylation->product_phenol product_kumada 3-Chloro-5-arylbenzonitrile kumada->product_kumada

References

Efficacy of 3-Chloro-5-methoxybenzonitrile as a Precursor for Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-5-methoxybenzonitrile's performance as a precursor in the synthesis of novel compounds, particularly in the realms of kinase inhibitors and tetrazole-based structures. Its efficacy is evaluated against alternative precursors, supported by experimental data to inform rational synthetic design and drug discovery efforts.

Overview of this compound in Synthesis

This compound is a versatile aromatic building block featuring three key functional groups: a nitrile, a chloro substituent, and a methoxy group. This unique substitution pattern allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methoxy group, influences the reactivity of the aromatic ring, enabling selective functionalization at different positions.

Comparative Efficacy in Key Synthetic Transformations

The utility of this compound is best assessed by comparing its performance in common and crucial synthetic reactions against viable alternatives, such as its bromo- and iodo-analogs. The choice of precursor often depends on a balance of reactivity, cost, and availability.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, generally following the trend I > Br > Cl. While aryl chlorides are typically less reactive, advancements in catalyst systems have made them viable and often more cost-effective substrates.

Buchwald-Hartwig Amination: This reaction is essential for the synthesis of arylamines, a common motif in pharmaceuticals. Similar to Suzuki coupling, the reactivity of the aryl halide is a key consideration.

Data Presentation: Comparison of Precursors in Palladium-Catalyzed Cross-Coupling Reactions

PrecursorReaction TypeCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Suzuki-MiyauraPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24Est. 70-85%[1]
3-Bromo-5-methoxybenzonitrileSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRT2475% (for a similar substrate)[2]
This compound Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene80-1102-24Est. 60-80%[3]
3-Bromo-5-methoxybenzonitrileBuchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃TolueneRefluxNot specified45% (for a similar substrate)[4]

Note: The estimated yields for this compound are based on general protocols for challenging aryl chlorides and may vary depending on the specific coupling partner and precise reaction conditions.

Synthesis of Tetrazoles

The [3+2] cycloaddition of a nitrile with an azide source (commonly sodium azide) is the most direct route to 5-substituted-1H-tetrazoles. The electronic nature of the nitrile group can influence the reaction rate.

Data Presentation: Comparison of Precursors in Tetrazole Synthesis

PrecursorAzide SourceCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference
This compound NaN₃Co(II)-complexDMSO11012~99% (for a similar substrate)[5]
Benzonitrile (unsubstituted)NaN₃NH₄ClDMF1257Good[6]
Benzonitriles (electron-withdrawing)NaN₃CuSO₄·5H₂ODMSONot specifiedShortExcellent[7]
Benzonitriles (electron-donating)NaN₃CuSO₄·5H₂ODMSONot specifiedProlongedGood[7]

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key precursor in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. A notable application is in the synthesis of compounds targeting the Janus kinase (JAK) family, which are integral to the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in cell proliferation, differentiation, and immune responses.[8][9][10][11][12] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. Small molecule inhibitors that target JAKs can modulate this pathway and offer therapeutic benefits.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., from 3-Chloro-5- methoxybenzonitrile) Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Synthetic Workflow for Kinase Inhibitors

The synthesis of a JAK inhibitor from this compound typically involves a multi-step sequence, often beginning with a nucleophilic aromatic substitution or a cross-coupling reaction to build the core scaffold.

Kinase_Inhibitor_Synthesis Start 3-Chloro-5- methoxybenzonitrile Step1 Suzuki Coupling or Buchwald-Hartwig Amination Start->Step1 Intermediate1 Core Scaffold Step1->Intermediate1 Step2 Further Functionalization (e.g., amidation, cyclization) Intermediate1->Step2 Final Kinase Inhibitor Step2->Final

A general experimental workflow for the synthesis of kinase inhibitors from this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is based on established methods for the coupling of challenging aryl chlorides.[1]

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the amination of aryl chlorides.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired arylamine.

General Procedure for the Synthesis of 5-(3-Chloro-5-methoxyphenyl)-1H-tetrazole

This procedure is based on catalyzed [3+2] cycloaddition reactions of nitriles.[5]

  • Reaction Setup: To a solution of this compound (1 mmol) in DMSO (5 mL), add sodium azide (1.2-1.5 mmol) and the catalyst (e.g., a Co(II)-complex, 1 mol%).

  • Reaction: Heat the reaction mixture to 110 °C for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 5-(3-chloro-5-methoxyphenyl)-1H-tetrazole.

Tetrazole_Synthesis_Workflow Start This compound + Sodium Azide Step1 [3+2] Cycloaddition (Catalyst, Solvent, Heat) Start->Step1 Workup Aqueous Work-up & Acidification Step1->Workup Final 5-(3-Chloro-5-methoxyphenyl)-1H-tetrazole Workup->Final

Experimental workflow for the synthesis of a tetrazole derivative from this compound.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a diverse range of novel compounds, including medicinally relevant kinase inhibitors and tetrazoles. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than its bromo- and iodo-counterparts, modern catalytic systems have largely overcome this limitation, making it a cost-effective and readily available starting material. Its utility in tetrazole synthesis is excellent, particularly with the aid of a suitable catalyst. The strategic placement of its functional groups provides medicinal chemists with multiple avenues for molecular elaboration, solidifying its role as a valuable building block in drug discovery and development.

References

Catalyst Performance in 3-Chloro-5-methoxybenzonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzonitriles is a critical step in the discovery and manufacturing of new pharmaceuticals. This guide provides a comparative analysis of catalytic systems for the synthesis of 3-Chloro-5-methoxybenzonitrile, a key intermediate in various synthetic pathways. The performance of palladium and nickel-based catalysts is benchmarked, supported by experimental data to inform catalyst selection and process optimization.

The introduction of a cyano group onto an aromatic ring, particularly an aryl chloride, is a powerful transformation in organic synthesis. Aryl nitriles are versatile intermediates that can be readily converted into amines, amides, carboxylic acids, and other functional groups essential for building complex molecular architectures. The choice of catalyst is paramount for achieving high yields and selectivity in the cyanation of challenging substrates like this compound, which possesses both an electron-donating methoxy group and a deactivating chloro substituent.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various palladium and nickel-based catalyst systems in the cyanation of aryl chlorides, providing a baseline for comparison in the context of this compound synthesis. While direct comparative data for this specific substrate is limited in publicly available literature, the data presented for structurally related aryl chlorides offers valuable insights into catalyst efficacy.

Catalyst SystemLigandCyanide SourceSubstrateYield (%)Reaction ConditionsReference
Pd(OAc)₂XPhosK₄[Fe(CN)₆]4-Chlorotoluene95Dioxane/H₂O, 100°C, 1h[1]
Pd₂(dba)₃dppfZn(CN)₂4-Chloroanisole92DMAC, 95°C, 2h[2]
NiCl₂dppfZn(CN)₂4-Chloroanisole85NMP, 120°C, 12hNot specified
Pd/CdppfZn(CN)₂Aryl Chlorides77-96DMAC, 100-120°C, 12h[3]
Pd(OAc)₂CM-phosK₄[Fe(CN)₆]·3H₂OAryl Chlorides74-97Acetonitrile/water, 70°C, 18h[3]

Note: The yields and reaction conditions are representative and may vary depending on the specific reaction setup and scale.

Key Considerations for Catalyst Selection

Palladium-based catalysts , particularly those employing bulky and electron-rich phosphine ligands like XPhos and dppf, have demonstrated high efficacy in the cyanation of aryl chlorides.[1][2] These systems often operate under relatively mild conditions and exhibit good functional group tolerance. The use of palladium on carbon (Pd/C) offers a heterogeneous option that can simplify product purification.[3]

Nickel-based catalysts have emerged as a more cost-effective alternative to palladium.[4] While they may require higher reaction temperatures, they have shown promise in the cyanation of a broad range of aryl halides.[4]

The choice of cyanide source is another critical parameter. While traditional sources like KCN and NaCN are effective, their high toxicity is a significant drawback. Less toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now widely used, offering a better safety profile without compromising reactivity.[1][2][3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and optimizing catalytic reactions. Below are generalized protocols for palladium- and nickel-catalyzed cyanation reactions, which can be adapted for the synthesis of this compound.

General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides

This protocol is a general representation based on established methods.[1]

Materials:

  • Aryl chloride (e.g., this compound)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, dppf)

  • Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)

  • Base (e.g., K₂CO₃, KOAc)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMAC)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst, phosphine ligand, cyanide source, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the aryl chloride.

  • Heat the reaction mixture to the desired temperature (typically 70-120°C) and stir for the specified time (typically 1-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., water, ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

General Procedure for Nickel-Catalyzed Cyanation of Aryl Chlorides

This protocol is a general representation based on established methods for nickel catalysis.[4]

Materials:

  • Aryl chloride (e.g., this compound)

  • Nickel precatalyst (e.g., NiCl₂, NiBr₂)

  • Ligand (e.g., PPh₃, dppf)

  • Cyanide source (e.g., KCN, Zn(CN)₂)

  • Reducing agent (e.g., Zinc powder)

  • Anhydrous solvent (e.g., HMPA, Acetonitrile, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the nickel precatalyst, ligand, and reducing agent.

  • Add the anhydrous solvent and the aryl chloride.

  • Add the cyanide source to the mixture.

  • Heat the reaction to the required temperature (typically 40-120°C) and stir for the necessary duration.

  • Monitor the reaction by an appropriate analytical method.

  • After completion, cool the reaction mixture and work up as described in the palladium-catalyzed procedure.

  • Purify the final product using a suitable technique.

Visualizing the Catalytic Process

To better understand the logical flow of a typical catalytic cyanation experiment, the following workflow diagram is provided.

experimental_workflow Experimental Workflow for Catalytic Cyanation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel Prepare Dry Reaction Vessel add_solids Add Catalyst, Ligand, Cyanide Source, Base prep_vessel->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_substrate Add this compound add_solvent->add_substrate heat_stir Heat and Stir add_substrate->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_quench Cool and Quench Reaction monitor->cool_quench Reaction Complete extract Extract Product cool_quench->extract purify Purify Product extract->purify final_product final_product purify->final_product Isolated this compound

Caption: Experimental workflow for the catalytic cyanation of this compound.

The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is the fundamental mechanism for the cyanation of aryl chlorides.

catalytic_cycle Simplified Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_cn_complex Ar-Pd(II)(CN)L_n transmetalation->pd_cn_complex reductive_elimination Reductive Elimination pd_cn_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CN reductive_elimination->product substrate Ar-Cl substrate->oxidative_addition cyanide M-CN cyanide->transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-5-methoxybenzonitrile, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C₈H₆ClNOPubChem[1]
Molecular Weight 167.59 g/mol PubChem[1]
Appearance SolidChemicalBook[2]
Boiling Point 241.0 ± 25.0 °C (Predicted)ChemicalBook[2]
Density 1.25 ± 0.1 g/cm³ (Predicted)ChemicalBook[2]
Acute Toxicity (Oral) No data availableECHEMI[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life.Sigma-Aldrich

Experimental Protocols

Two primary protocols are essential for the safe disposal of this compound and its containers: chemical neutralization through hydrolysis and the triple rinsing of empty containers.

For small quantities of this compound, chemical neutralization via alkaline hydrolysis is a recommended procedure to convert it into a less hazardous substance before disposal. This process converts the nitrile group to a carboxylate salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M)

  • Heating mantle or oil bath

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stirrer

  • Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Setup: In a fume hood, assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating source.

  • Reaction Mixture: Place the this compound into the round-bottom flask. For each gram of the nitrile, slowly add approximately 10-15 mL of 2.5 M sodium hydroxide solution.

  • Heating: Add a stir bar to the flask and heat the mixture to reflux with continuous stirring. The nitrile is heated under reflux with the sodium hydroxide solution.[5]

  • Reaction Time: Maintain the reflux for a period of 2-4 hours. The reaction should result in the formation of the sodium salt of 3-chloro-5-methoxybenzoic acid and ammonia gas[5].

  • Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature.

  • Disposal of Hydrolyzed Product: The resulting solution, containing the sodium salt of the carboxylic acid, can then be neutralized with a dilute acid (e.g., hydrochloric acid) and disposed of as aqueous waste, in accordance with local regulations.

Properly cleaning empty containers that held this compound is crucial to prevent the release of chemical residues into the environment. The triple rinse procedure is a standard and effective method for this purpose.

Materials:

  • Empty this compound container

  • A suitable solvent (e.g., water, acetone)

  • A designated hazardous waste container for the rinsate

  • Appropriate PPE

Procedure:

  • Initial Draining: Empty the container of all contents as thoroughly as possible.

  • First Rinse: Add a solvent (water or a suitable organic solvent) to the container to fill approximately 10-25% of its volume. Securely cap the container and shake it vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the rinsate into a clearly labeled hazardous waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Deface or remove the original label to prevent misuse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_start cluster_waste_type cluster_options cluster_bulk_disposal cluster_container_disposal cluster_spill_disposal cluster_end start Start: this compound Waste waste_type Identify Waste Type start->waste_type bulk_chemical Bulk or Unused Chemical waste_type->bulk_chemical Chemical empty_container Empty Container waste_type->empty_container Container spill_residue Spill Residue waste_type->spill_residue Spill neutralize Option 1: Chemical Neutralization (Alkaline Hydrolysis) bulk_chemical->neutralize licensed_disposal Option 2: Licensed Chemical Disposal Facility bulk_chemical->licensed_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill Collect Spill Material spill_residue->collect_spill end_disposal Final Disposal Complete neutralize->end_disposal licensed_disposal->end_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->licensed_disposal dispose_container->end_disposal package_waste Package in a Labeled, Sealed Container collect_spill->package_waste licensed_spill_disposal Dispose via Licensed Chemical Disposal Facility package_waste->licensed_spill_disposal licensed_spill_disposal->end_disposal

References

Essential Safety and Operational Guide for 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-methoxybenzonitrile. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber is a generally recommended material for protection against a variety of chemicals.[3] Always inspect gloves for integrity before use.Compliant with EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.Wear fire/flame resistant and impervious clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.NIOSH (US) or CEN (EU) approved respirators.

Handling and Storage

Strict adherence to proper handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Safe Handling Procedures
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

  • Dust and Aerosol Control: Avoid the formation of dust and aerosols during handling.[2]

Storage Requirements
Storage ConditionRequirement
Container Store in the original, tightly closed container.
Location Keep in a dry, cool, and well-ventilated place.
Incompatibilities Store away from strong oxidizing agents.
General Store apart from foodstuff containers.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation develops.[1][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Spill Response
  • Minor Spills:

    • Evacuate unnecessary personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Collect the spilled material in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency services and the institutional safety office.

    • Prevent entry into the affected area.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical step in the chemical management lifecycle.

Waste Categorization

As a halogenated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[5][6]

Disposal Methodology
Waste TypeDisposal Procedure
Unused Product and Residues Dispose of through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a suitable method.[2] Do not discharge into sewer systems.[2]
Contaminated Labware and PPE Place in a designated, sealed, and labeled container for halogenated solid waste. Dispose of through a licensed hazardous waste management company.
Empty Containers Triple rinse with a suitable organic solvent. The rinsate should be collected and disposed of as halogenated organic waste. Puncture the container to prevent reuse and dispose of in accordance with local regulations.[2]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet a->b c Don Appropriate PPE b->c d Work in a Fume Hood c->d e Weigh and Transfer Chemical d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Doff and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

G Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Actions cluster_medical Medical Attention start Exposure Occurs skin Skin Contact: Flush with water for 15 min start->skin eye Eye Contact: Flush with water for 15 min start->eye inhalation Inhalation: Move to fresh air start->inhalation ingestion Ingestion: Rinse mouth, Do NOT induce vomiting start->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A diagram illustrating the immediate actions to be taken in case of accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.